N-(Acetyl-d3)-S-benzyl-L-cysteine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-3-benzylsulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUXDERNWYKSIQ-DCLJDFQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675517 | |
| Record name | S-Benzyl-N-(~2~H_3_)ethanoyl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201404-15-1 | |
| Record name | S-Benzyl-N-(~2~H_3_)ethanoyl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to N-(Acetyl-d3)-S-benzyl-L-cysteine: Properties, Applications, and Experimental Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of N-(Acetyl-d3)-S-benzyl-L-cysteine, a deuterium-labeled stable isotope used extensively in quantitative analytical studies. It details the compound's chemical and physical properties, its primary application as an internal standard in mass spectrometry, and generalized experimental protocols for its use. This guide is intended to serve as a key resource for researchers in pharmacology, toxicology, and metabolic research.
Introduction
This compound is the isotopically labeled form of N-Acetyl-S-benzyl-L-cysteine, where three hydrogen atoms on the acetyl group have been replaced with deuterium. This substitution results in a mass shift of +3 Da, making it an ideal internal standard for quantitative analysis using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1] Its non-labeled analogue is a mercapturic acid, a type of conjugate formed during the metabolism of xenobiotics, such as toluene (B28343).[2][3] Given its stability and co-elution characteristics with the native analyte, this compound is a critical tool for accurately quantifying its unlabeled counterpart in complex biological matrices.[1][4]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are compiled from various chemical suppliers and databases.
| Property | Value | Citation(s) |
| CAS Number | 201404-15-1 | [2][5][6][7] |
| Molecular Formula | C₁₂H₁₂D₃NO₃S | [5][6][8] |
| Molecular Weight | 256.34 g/mol | [2][9] |
| IUPAC Name | (2R)-3-(benzylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid | [2] |
| Synonyms | Benzylmercapturic-d3 Acid, (Acetyl-d3) Benzyl (B1604629) Cysteine | [5][7] |
| Appearance | White to Off-White Solid | [8] |
| Melting Point | 142-144 °C | [8] |
| Purity | Typically >95% (as determined by HPLC) | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [8] |
| Storage Conditions | +4°C or Refrigerator | [2][8] |
| Unlabeled CAS | 19542-77-9 (for N-Acetyl-S-benzyl-L-cysteine) | [2] |
Application in Quantitative Analysis
The primary application of this compound is as an internal standard (IS) in analytical assays, particularly those involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled IS is considered the gold standard for quantification because it compensates for variations that can occur during sample preparation, injection, and ionization.[1]
The key advantages are:
-
Similar Chemical Behavior: The deuterated standard has nearly identical chemical and physical properties to the endogenous analyte, ensuring it behaves similarly during extraction and chromatographic separation.
-
Distinct Mass: Its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer, yet it typically co-elutes chromatographically.
-
Improved Accuracy and Precision: By normalizing the response of the target analyte to the response of the known concentration of the IS, the method's accuracy and reproducibility are significantly enhanced.
This compound is particularly relevant in studies of toluene metabolism, where S-benzylmercapturic acid is a known urinary biomarker of exposure.
Experimental Workflows and Protocols
The following diagram illustrates a typical workflow for the quantification of N-Acetyl-S-benzyl-L-cysteine in a biological sample using its deuterated analogue as an internal standard.
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
This protocol provides a generalized methodology for the workflow described above. Specific parameters (e.g., column type, mobile phases, extraction solvents) must be optimized for the specific matrix and instrumentation.
-
Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From this, create a working solution at a fixed concentration (e.g., 100 ng/mL) to be spiked into all samples.
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the unlabeled analyte (N-Acetyl-S-benzyl-L-cysteine) into a blank biological matrix (e.g., drug-free urine).
-
Sample Preparation:
-
Thaw biological samples (calibrators, quality controls, and unknowns).
-
Aliquot a precise volume (e.g., 100 µL) of each sample into a microcentrifuge tube.
-
Spike each sample with a fixed volume (e.g., 10 µL) of the internal standard working solution.
-
Perform protein precipitation (if using plasma) or a sample clean-up step like solid-phase extraction (SPE) to remove interferences.
-
Evaporate the final extract to dryness and reconstitute in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto an appropriate LC column (e.g., C18).
-
Develop a gradient elution method to achieve chromatographic separation of the analyte from other matrix components.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Data Processing:
-
Integrate the chromatographic peak areas for both the analyte and the internal standard for each sample.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Plot the peak area ratios of the calibration standards against their known concentrations to generate a linear regression curve.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
A specific, detailed synthesis protocol for this compound is not widely published. However, it can be synthesized by adapting established methods for N-acetylation of amino acids.[10][11] The key modification is the use of deuterated acetic anhydride (B1165640).
-
Starting Material: Begin with S-benzyl-L-cysteine.
-
Acylation Reaction: Dissolve S-benzyl-L-cysteine in a suitable solvent system (e.g., aqueous tetrahydrofuran (B95107) or acetic acid).
-
Reagent Addition: Slowly add (Acetyl-d3)acetic anhydride (deuterated acetic anhydride) to the solution while stirring. The reaction is often performed under controlled temperature (e.g., 50-70°C) and pH conditions (adjusted with a base like sodium hydroxide).[12]
-
Reaction Monitoring: Monitor the reaction progress using a technique like Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture.
-
Acidify the solution to precipitate the N-acetylated product.
-
Filter the crude product and wash it with cold water.
-
Recrystallize the product from a suitable solvent mixture (e.g., ethanol/water) to obtain the purified this compound.[10]
-
**Disclaimer: This is a generalized protocol. The synthesis of labeled compounds should only be performed by trained chemists in a controlled laboratory setting with appropriate safety precautions.
Metabolic Context and Related Compounds
While this compound is an analytical tool, its unlabeled analogue is part of a significant metabolic pathway. N-acetyl-S-benzyl-L-cysteine is a mercapturic acid, which is the final product of a detoxification pathway where glutathione (B108866) is conjugated with electrophilic xenobiotics.[13]
Furthermore, the parent compound S-benzyl-L-cysteine (SBC) has been shown to be an inhibitor of the sulfur assimilation pathway in plants by targeting the enzyme O-acetylserine(thiol) lyase (OAS-TL).[14][15] This pathway is crucial for the synthesis of L-cysteine. While this activity is primarily studied in plant physiology, understanding the biological interactions of the core structure can provide valuable context for researchers in all fields.
Caption: Simplified mercapturic acid pathway for xenobiotic detoxification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. Metabolism in the rat of a model xenobiotic plant metabolite S-benzyl-N-malonyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemwhat.com [chemwhat.com]
- 6. This compound Price at Chemsrc [chemsrc.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 201404-15-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. biocompare.com [biocompare.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. mdpi.com [mdpi.com]
- 12. CN104844488A - Production method of N-acetyl-L-cysteine - Google Patents [patents.google.com]
- 13. The metabolism of benzyl isothiocyanate and its cysteine conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of sulfur assimilation by S-benzyl-L-cysteine: Impacts on growth, photosynthesis, and leaf proteome of maize plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of N-(Acetyl-d3)-S-benzyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-(Acetyl-d3)-S-benzyl-L-cysteine, a deuterated analogue of a mercapturic acid derivative. This isotopically labeled compound serves as a valuable internal standard for pharmacokinetic and metabolic studies, particularly in liquid chromatography-mass spectrometry (LC/MS-MS) analysis.[1][2] The introduction of a deuterium-labeled acetyl group allows for precise quantification of its non-labeled counterpart in biological samples.
Chemical Information
| Identifier | Value |
| Compound Name | This compound |
| Synonyms | (Acetyl-d3) Benzyl Cysteine, Benzylmercapturic-d3 Acid |
| CAS Number | 201404-15-1 |
| Molecular Formula | C12H12D3NO3S |
| Molecular Weight | 256.34 g/mol |
Proposed Synthesis Pathway
The synthesis of this compound can be achieved through the N-acetylation of the precursor, S-benzyl-L-cysteine, using a deuterated acetylating agent. Based on established methods for the N-acetylation of amino acids, the following pathway is proposed.[3][4][5][6]
Figure 1: Proposed reaction scheme for the synthesis of this compound.
Experimental Protocols
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Purity |
| S-benzyl-L-cysteine | 3054-01-1 | C10H13NO2S | >97% |
| Acetyl-d3 chloride | 19133-77-2 | C2D3ClO | >98% |
| or Acetic-d3 anhydride | 16649-84-4 | C4D6O3 | >98% |
| Sodium hydroxide (B78521) | 1310-73-2 | NaOH | Reagent grade |
| Tetrahydrofuran (B95107) (THF) | 109-99-9 | C4H8O | Anhydrous |
| Methanol (B129727) (MeOH) | 67-56-1 | CH4O | Anhydrous |
| Hydrochloric acid | 7647-01-0 | HCl | 1 M solution |
| Ethyl acetate (B1210297) | 141-78-6 | C4H8O2 | Reagent grade |
| Brine (saturated NaCl solution) | 7647-14-5 | NaCl | |
| Anhydrous magnesium sulfate | 7487-88-9 | MgSO4 |
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve S-benzyl-L-cysteine (1 equivalent) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (e.g., 1:1 v/v).
-
Basification: Cool the solution in an ice bath and add a 1.0 M aqueous solution of sodium hydroxide (approximately 1.1 equivalents) dropwise while stirring. The pH of the solution should be maintained between 8 and 11.[4]
-
Acetylation: Slowly add acetyl-d3 chloride or acetic-d3 anhydride (1.1 equivalents) to the cooled solution. The temperature should be maintained below 10 °C during the addition.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, acidify the mixture to a pH of 2-3 with 1 M hydrochloric acid.[4]
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.
Synthesis Workflow
The overall workflow for the synthesis and purification of this compound is depicted in the following diagram.
Figure 2: General workflow for the synthesis and purification of this compound.
Characterization and Quality Control
The final product should be characterized to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy will confirm the chemical structure. The absence of a peak corresponding to the N-acetyl protons in the 1H NMR spectrum and the presence of a characteristic signal for the deuterated methyl group in the 2H NMR spectrum will verify the successful incorporation of the deuterium (B1214612) label.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight of the deuterated compound (256.34 g/mol ).
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final compound.[7]
Safety Precautions
-
Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves.
-
The reaction should be performed in a well-ventilated fume hood.
-
Acetyl-d3 chloride and acetic-d3 anhydride are corrosive and moisture-sensitive; handle with care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Conclusion
This technical guide outlines a proposed, robust method for the synthesis of this compound, a key analytical standard in biomedical and pharmaceutical research. While a directly published protocol is not available, the described procedure is based on well-established chemical principles and provides a solid foundation for its successful preparation in a laboratory setting. The provided diagrams and structured data aim to facilitate a clear understanding of the synthesis pathway and experimental workflow for researchers and scientists in the field of drug development.
References
- 1. biomedres.us [biomedres.us]
- 2. Synthesis of Deuterium Labeled D5-JPH203 and D3-N-Acetyl JPH203 [ideas.repec.org]
- 3. Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method [mdpi.com]
- 4. CN104844488A - Production method of N-acetyl-L-cysteine - Google Patents [patents.google.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. CN109096161B - Preparation method of N-acetylcysteine - Google Patents [patents.google.com]
- 7. This compound | LGC Standards [lgcstandards.com]
The Core Mechanism of Deuterated N-acetyl-S-benzyl-L-cysteine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the posited mechanism of action of deuterated N-acetyl-S-benzyl-L-cysteine, a molecule at the intersection of metabolic stability enhancement and targeted antioxidant activity. By leveraging the principles of the kinetic isotope effect (KIE) through deuterium (B1214612) substitution, this compound is engineered for an optimized pharmacokinetic profile. This guide synthesizes the known biological activities of its non-deuterated counterpart, N-acetyl-S-benzyl-L-cysteine (also known as benzylmercapturic acid), with the established benefits of deuteration. We will explore its role as a potential activator of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses, and its subsequent effects on detoxification enzymes such as quinone reductase. This document provides a comprehensive overview of the theoretical framework, supporting data from related compounds, and detailed experimental protocols to facilitate further investigation into this promising therapeutic agent.
Introduction: The Principles of Deuteration and the Multifaceted Nature of N-acetylcysteine Analogs
The Kinetic Isotope Effect in Drug Development
Deuterated drugs are pharmaceutical agents in which one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen.[1] This substitution leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[2] The increased bond strength requires more energy to break, resulting in a slower rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE).[2][3] This strategic modification can lead to several advantageous pharmacokinetic properties, including:
-
Prolonged Half-life: Slower metabolism extends the drug's presence in the systemic circulation.[1]
-
Reduced Dosage and Frequency: A longer half-life can allow for lower or less frequent dosing, improving patient compliance.[4]
-
Improved Safety Profile: Deuteration can alter metabolic pathways, potentially reducing the formation of toxic metabolites.[5]
-
Enhanced Efficacy: Increased exposure to the active form of the drug can lead to improved therapeutic outcomes.[4]
N-acetylcysteine (NAC) and its Derivatives: A Foundation of Antioxidant Activity
N-acetylcysteine (NAC) is a well-established therapeutic agent with a multifaceted mechanism of action.[6][7] It is primarily known for its role as a precursor to the synthesis of glutathione (B108866) (GSH), a critical intracellular antioxidant.[7][8] NAC also functions as a direct scavenger of reactive oxygen species (ROS) and can reduce disulfide bonds in proteins.[6][9] More recent research has elucidated its role in the production of hydrogen sulfide (B99878) (H₂S) and sulfane sulfur species, which also possess significant cytoprotective and antioxidant properties.[6][10]
N-acetyl-S-benzyl-L-cysteine, also known as benzylmercapturic acid, is a derivative of NAC. It is a known metabolite of compounds like benzyl (B1604629) isothiocyanate (BITC) and toluene.[4][11] Studies have indicated that this compound is not merely an inert metabolite but possesses biological activity, including the ability to induce phase II detoxification enzymes and inhibit the growth of cancer cells.[12]
Proposed Mechanism of Action of Deuterated N-acetyl-S-benzyl-L-cysteine
The mechanism of action of deuterated N-acetyl-S-benzyl-L-cysteine is predicated on two core principles: the established biological activities of the parent molecule, N-acetyl-S-benzyl-L-cysteine, and the pharmacokinetic enhancements afforded by deuteration.
Enhanced Metabolic Stability and Pharmacokinetics
The primary and most direct effect of deuterating N-acetyl-S-benzyl-L-cysteine is the retardation of its metabolic breakdown. The specific site of deuteration would determine which metabolic pathway is most affected. For instance, deuteration of the acetyl group could slow deacetylation, while deuteration of the benzyl group could hinder hydroxylation or other oxidative transformations of this moiety. This enhanced metabolic stability is expected to lead to a longer plasma half-life and increased overall drug exposure (Area Under the Curve - AUC) compared to the non-deuterated analog.
Sustained Nrf2 Signaling Pathway Activation
A key proposed mechanism for the pharmacodynamic effect of N-acetyl-S-benzyl-L-cysteine is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[13][14] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under basal conditions, Nrf2 is kept at low levels by its repressor, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and proteasomal degradation.[14] Electrophiles and ROS can modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[14]
N-acetyl-S-benzyl-L-cysteine, as a cysteine derivative, is hypothesized to interact with Keap1, leading to Nrf2 activation. By slowing the metabolism of N-acetyl-S-benzyl-L-cysteine, deuteration would lead to a more sustained presence of the active molecule, resulting in prolonged activation of the Nrf2 pathway and a more robust and lasting antioxidant and cytoprotective response.
The following diagram illustrates the proposed Nrf2 activation pathway:
Induction of Phase II Detoxification Enzymes
A primary consequence of Nrf2 activation is the upregulation of phase II detoxification enzymes. One of the most well-characterized of these is NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as quinone reductase.[15][16] This enzyme catalyzes the two-electron reduction of quinones, preventing them from participating in redox cycling and generating ROS.[15] Studies on the non-deuterated N-acetyl-S-benzyl-L-cysteine have demonstrated its ability to induce quinone reductase activity in murine hepatoma cells.[12] The sustained Nrf2 activation by the deuterated compound is expected to lead to a more potent and prolonged induction of quinone reductase and other phase II enzymes, thereby enhancing cellular protection against electrophilic and oxidative stress.
Replenishment and Maintenance of Glutathione Levels
Similar to its parent compound, NAC, deuterated N-acetyl-S-benzyl-L-cysteine is expected to contribute to the maintenance of intracellular glutathione (GSH) levels. Upon deacetylation and potential cleavage of the S-benzyl group, it can provide a source of cysteine, the rate-limiting substrate for GSH synthesis.[7] The slower metabolism of the deuterated compound could provide a more sustained release of cysteine, leading to a more stable and prolonged elevation of GSH levels, particularly under conditions of oxidative stress.
Quantitative Data from Relevant Studies
Direct quantitative data for deuterated N-acetyl-S-benzyl-L-cysteine is not yet available in the public domain. However, data from studies on the non-deuterated analog and related compounds provide a basis for expected outcomes.
| Compound | Cell Line | Concentration | Effect | Fold Induction/Change | Reference |
| N-acetyl-S-benzyl-L-cysteine (NAC-BITC) | Hepa1c1c7 | 1 µM | Quinone Reductase mRNA Induction | 1.6-fold | [12] |
| N-acetyl-S-benzyl-L-cysteine (NAC-BITC) | Hepa1c1c7 | 2 µM | Quinone Reductase mRNA Induction | 1.9-fold | [12] |
| N-acetyl-S-benzyl-L-cysteine (NAC-BITC) | Hepa1c1c7 | 0.5 µM | Inhibition of Cell Growth | 13.6% decrease | [12] |
| N-acetyl-S-benzyl-L-cysteine (NAC-BITC) | Hepa1c1c7 | 10 µM | Inhibition of Cell Growth | 47.4% decrease | [12] |
| N-acetylcysteine (NAC) | HepG2 | 0.125-0.5 mM | Increased Cell Viability (in presence of lead nitrate) | Dose-dependent increase | [1] |
| Sulforaphane-NAC conjugate | Murine Hepatoma | 1 µM | Quinone Reductase Induction | 3.8-fold | [17] |
| Sulforaphane-NAC conjugate | Murine Hepatoma | 2 µM | Quinone Reductase Induction | 4.5-fold | [17] |
Detailed Experimental Protocols
The following protocols are foundational for investigating the proposed mechanism of action of deuterated N-acetyl-S-benzyl-L-cysteine.
Synthesis of Deuterated N-acetyl-S-benzyl-L-cysteine
The synthesis of deuterated N-acetyl-S-benzyl-L-cysteine can be achieved through various established methods for deuterium labeling. A potential route involves the use of deuterated starting materials. For example, deuteration of the benzyl group can be achieved by using deuterated benzyl chloride.
A generalized synthetic scheme is presented below. Note: This is a representative scheme and would require optimization.
In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of deuterated vs. non-deuterated N-acetyl-S-benzyl-L-cysteine in liver microsomes.
Materials:
-
Deuterated and non-deuterated N-acetyl-S-benzyl-L-cysteine
-
Human liver microsomes
-
NADPH regenerating system
-
Phosphate (B84403) buffer
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of the test compounds.
-
Pre-incubate liver microsomes in phosphate buffer at 37°C.
-
Initiate the reaction by adding the test compound and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Plot the percentage of the remaining parent compound against time to determine the in vitro half-life (t₁/₂) and intrinsic clearance.
Quinone Reductase Activity Assay
Objective: To measure the induction of quinone reductase activity in cultured cells treated with deuterated N-acetyl-S-benzyl-L-cysteine.
Materials:
-
Hepa1c1c7 murine hepatoma cells or a similar cell line
-
Cell culture medium and supplements
-
Deuterated N-acetyl-S-benzyl-L-cysteine
-
Lysis buffer
-
Reaction mixture containing:
-
Tris-HCl buffer
-
NADPH
-
Menadione (or other suitable quinone substrate)
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide]
-
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Plate Hepa1c1c7 cells in 96-well plates and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of deuterated N-acetyl-S-benzyl-L-cysteine for 24-48 hours.
-
Lyse the cells directly in the wells.
-
Add the reaction mixture to each well. Quinone reductase will reduce menadione, which in turn reduces MTT to a colored formazan (B1609692) product.
-
Measure the absorbance at the appropriate wavelength (e.g., 595 nm) using a microplate reader.
-
Normalize the quinone reductase activity to the total protein content in each well.
Cellular Glutathione (GSH) Measurement
Objective: To quantify the levels of intracellular reduced glutathione (GSH) in cells treated with deuterated N-acetyl-S-benzyl-L-cysteine.
Materials:
-
Cultured cells (e.g., HepG2)
-
Deuterated N-acetyl-S-benzyl-L-cysteine
-
Lysis buffer
-
Glutathione assay kit (commercially available, e.g., based on Ellman's reagent (DTNB) or a fluorescent probe like monochlorobimane)
-
96-well plates (black plates for fluorescence assays)
-
Plate reader (absorbance or fluorescence)
Protocol (using a DTNB-based assay):
-
Culture cells and treat them with the deuterated compound for the desired time.
-
Harvest and lyse the cells.
-
Deproteinate the cell lysates (e.g., using metaphosphoric acid).
-
In a 96-well plate, add the deproteinated lysate, DTNB solution, and glutathione reductase.
-
Initiate the reaction by adding NADPH.
-
Measure the rate of formation of the yellow product, 2-nitro-5-thiobenzoic acid (TNB), at 412 nm.
-
Quantify the GSH concentration by comparing the rate to a standard curve of known GSH concentrations.
Western Blot for Nrf2 Nuclear Translocation
Objective: To assess the activation of the Nrf2 pathway by measuring the amount of Nrf2 in the nucleus.
Materials:
-
Cultured cells
-
Deuterated N-acetyl-S-benzyl-L-cysteine
-
Nuclear and cytoplasmic extraction buffers
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting equipment
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Treat cells with the deuterated compound for various time points.
-
Fractionate the cells to separate the nuclear and cytoplasmic components.
-
Determine the protein concentration of each fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the nuclear Nrf2 level to the Lamin B1 level.
Conclusion
Deuterated N-acetyl-S-benzyl-L-cysteine represents a promising therapeutic candidate that combines the established antioxidant and cytoprotective properties of an N-acetylcysteine derivative with the pharmacokinetic advantages of deuterium substitution. The proposed mechanism of action centers on enhanced metabolic stability leading to a prolonged and more robust activation of the Nrf2 signaling pathway. This, in turn, is expected to result in the sustained induction of phase II detoxification enzymes like quinone reductase and the effective maintenance of intracellular glutathione levels. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this proposed mechanism and the characterization of the compound's therapeutic potential. Further research is warranted to validate these hypotheses and to fully elucidate the clinical utility of deuterated N-acetyl-S-benzyl-L-cysteine.
References
- 1. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of cellular glutathione (GSH) [bio-protocol.org]
- 3. GSH-Glo™ Glutathione Assay Protocol [worldwide.promega.com]
- 4. sciencellonline.com [sciencellonline.com]
- 5. Determination of Quinone Reductase Activity [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular Glutathione Detection Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. GraphViz Examples and Tutorial [graphs.grevian.org]
- 13. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ora.uniurb.it [ora.uniurb.it]
- 15. Induction of NAD(P)H:quinone reductase in murine hepatoma cells by phenolic antioxidants, azo dyes, and other chemoprotectors: a model system for the study of anticarcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quinone Reductase Induction as a Biomarker for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Induction of quinone reductase by sulforaphane and sulforaphane N-acetylcysteine conjugate in murine hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biochemical Journey of N-(Acetyl-d3)-S-benzyl-L-cysteine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core biochemical pathways involving N-(Acetyl-d3)-S-benzyl-L-cysteine. This deuterated compound serves as a valuable tool in metabolic studies, primarily as an internal standard for its non-deuterated counterpart, S-benzyl-N-acetyl-L-cysteine, commonly known as benzylmercapturic acid. Understanding its metabolic fate is crucial for toxicology, drug metabolism, and biomarker development.
The Mercapturic Acid Pathway: A Primary Detoxification Route
This compound, as a derivative of S-benzyl-L-cysteine, is primarily metabolized through the mercapturic acid pathway. This is a major xenobiotic biotransformation route responsible for the detoxification of a wide array of electrophilic compounds. The pathway involves a series of enzymatic reactions that ultimately lead to the formation of a water-soluble mercapturic acid, which is then readily excreted in the urine.
The initial and rate-limiting step in this pathway is the conjugation of the xenobiotic (or its electrophilic metabolite) with the tripeptide glutathione (B108866) (GSH). In the case of S-benzyl-L-cysteine, it is typically formed from the reaction of an electrophilic benzylating agent, such as a metabolite of toluene (B28343), with GSH.
The key enzymatic steps are:
-
Glutathione S-Transferase (GST) : Catalyzes the conjugation of the electrophilic species with glutathione.
-
γ-Glutamyltransferase (GGT) : Removes the γ-glutamyl residue from the glutathione conjugate.
-
Dipeptidases : Cleave the glycine (B1666218) residue, leaving a cysteine conjugate.
-
Cysteine S-conjugate N-acetyltransferase (NAT) : Acetylates the amino group of the cysteine conjugate to form the final mercapturic acid.
Bioactivation Pathway: The Role of Cysteine S-conjugate β-lyase
While the mercapturic acid pathway is primarily a detoxification route, the intermediate S-conjugate, S-benzyl-L-cysteine, can be bioactivated by the enzyme cysteine S-conjugate β-lyase (C-S lyase). This enzyme cleaves the C-S bond, leading to the formation of a reactive thiol, pyruvate (B1213749), and ammonia. The resulting benzylthiol can be toxic. This bioactivation pathway is of significant interest in toxicology as it can lead to cellular damage.
Quantitative Data
The quantification of S-benzylmercapturic acid in urine is a well-established biomarker for toluene exposure. This compound is the ideal internal standard for these measurements due to its similar chemical properties and distinct mass.
| Population | Matrix | Analyte | Concentration Range (µg/L) | Analytical Method | Reference |
| General Population (Non-smokers) | Urine | S-Benzylmercapturic Acid | 0.3 - 23.3 | LC-MS/MS | [1] |
| General Population (Smokers) | Urine | S-Benzylmercapturic Acid | 1.3 - 28.3 | LC-MS/MS | [1] |
| Urban Population | Urine | S-Benzylmercapturic Acid | 0.3 - 97.1 | LC-MS/MS | [1] |
| Toluene-Exposed Workers | Urine | S-Benzylmercapturic Acid | 0.5 - 120.0 (calibration curve range) | LC-ESI(-)-MS/MS | [2] |
| Firefighters (post-drill) | Urine | S-Benzylmercapturic Acid | Median: 5.9 µg/g creatinine | LC-MS | [3] |
| Rats (treated with NMBzA) | Urine | S-Benzylmercapturic Acid | Dose-dependent | GC-MS | [4] |
Experimental Protocols
Quantification of S-Benzylmercapturic Acid in Urine by LC-MS/MS
This protocol is adapted from validated methods for the analysis of mercapturic acids in biological fluids.[2][5][6]
Objective: To quantify the concentration of S-benzylmercapturic acid in urine using this compound as an internal standard.
Materials:
-
Urine samples
-
This compound (Internal Standard, IS)
-
S-Benzylmercapturic acid (Standard)
-
Formic acid
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Thaw urine samples to room temperature and vortex.
-
To 1 mL of urine, add 20 µL of the internal standard solution (this compound in methanol).
-
Acidify the sample with 50 µL of formic acid.
-
Centrifuge at 10,000 x g for 10 minutes to pellet any precipitates.
-
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of water.
-
Load the supernatant from the prepared urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water.
-
Elute the analytes with 2 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
S-Benzylmercapturic acid: Monitor the transition from the precursor ion [M-H]⁻ to a specific product ion.
-
This compound: Monitor the corresponding transition for the deuterated internal standard.
-
-
-
Quantification:
-
Construct a calibration curve using known concentrations of S-benzylmercapturic acid standard spiked into blank urine and processed alongside the samples.
-
Calculate the concentration of S-benzylmercapturic acid in the unknown samples based on the peak area ratio of the analyte to the internal standard.
-
Cysteine S-conjugate β-lyase Activity Assay
This spectrophotometric assay measures the formation of pyruvate, a product of the C-S lyase reaction.[7][8]
Objective: To determine the activity of C-S lyase in a biological sample using S-benzyl-L-cysteine as a substrate.
Materials:
-
Biological sample (e.g., liver cytosol or mitochondrial fraction)
-
S-benzyl-L-cysteine (substrate)
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Lactate (B86563) dehydrogenase (LDH)
-
NADH
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.4)
-
10 µM PLP
-
0.2 mM NADH
-
5 units of LDH
-
Biological sample (containing C-S lyase activity)
-
-
-
Initiation of Reaction:
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate, S-benzyl-L-cysteine (e.g., to a final concentration of 1 mM).
-
-
Measurement:
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The decrease in absorbance is due to the oxidation of NADH, which is coupled to the reduction of pyruvate (formed by C-S lyase) to lactate by LDH.
-
-
Calculation of Activity:
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot.
-
The enzyme activity is expressed as nmol of pyruvate formed per minute per mg of protein. The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Conclusion
This compound is an indispensable tool for the accurate quantification of S-benzylmercapturic acid, a key biomarker of toluene exposure. Its metabolism follows the well-characterized mercapturic acid pathway, a fundamental detoxification process. However, the potential for bioactivation of its precursor, S-benzyl-L-cysteine, by C-S lyase highlights the dual role of this pathway in both detoxification and toxification. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and professionals in the fields of toxicology, drug metabolism, and occupational health to further investigate the roles of these compounds in biological systems.
References
- 1. scholarena.com [scholarena.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Biomonitoring of the benzene metabolite s-phenylmercapturic acid and the toluene metabolite s-benzylmercapturic acid in urine from firefighters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary excretion of S-benzylmercapturic acid as an indicator of N-nitroso-N-methylbenzylamine exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of an HPLC-MS/MS method for the simultaneous determination of phenylmercapturic acid, benzylmercapturic acid and o-methylbenzyl mercapturic acid in urine as biomarkers of exposure to benzene, toluene and xylenes [pubmed.ncbi.nlm.nih.gov]
- 6. cdc.gov [cdc.gov]
- 7. Methods for measuring cysteine S-conjugate β-lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vitro Applications of N-(Acetyl-d3)-S-benzyl-L-cysteine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Acetyl-d3)-S-benzyl-L-cysteine, the deuterium-labeled form of S-benzylmercapturic acid (SBMA), serves as a critical tool in in vitro toxicological and metabolic research. Its primary application lies in its use as an internal standard for the highly sensitive and accurate quantification of SBMA, a key biomarker of toluene (B28343) exposure, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, its properties as a stable isotope-labeled compound present opportunities for its use as a tracer in in vitro studies to elucidate the metabolic fate of toluene and the intricacies of the mercapturic acid pathway. This technical guide provides an in-depth overview of the in vitro applications of this compound, with a focus on quantitative analytical methods and potential tracer studies. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its integration into research and drug development workflows.
Introduction
This compound is a synthetic, isotopically labeled compound that is structurally identical to S-benzyl-N-acetyl-L-cysteine, with the exception of three deuterium (B1214612) atoms on the acetyl group.[1][2] This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of SBMA, as it co-elutes with the analyte of interest but is distinguishable by its mass-to-charge ratio.[3] SBMA is a metabolite of toluene, a widely used industrial solvent and a common environmental pollutant.[4][5][6] The quantification of SBMA in biological matrices is a reliable method for assessing toluene exposure.[7] In vitro studies are essential for understanding the mechanisms of toluene metabolism and toxicity, and this compound is an indispensable tool in this research.
Core Applications in In Vitro Studies
The in vitro applications of this compound can be broadly categorized into two main areas:
-
Internal Standard for Quantitative Analysis: Its most prevalent use is as an internal standard in LC-MS/MS methods to ensure the accuracy and precision of SBMA quantification in various in vitro experimental setups, such as cell lysates, microsomal incubations, and perfusates.[1][2]
-
Metabolic Tracer: As a stable isotope-labeled compound, it can be used to trace the uptake, metabolism, and excretion of SBMA in in vitro models, providing insights into cellular transport mechanisms and the activity of enzymes involved in the mercapturic acid pathway.[1]
Quantitative Analysis of S-benzylmercapturic acid (SBMA)
The use of this compound as an internal standard is fundamental for the reliable quantification of SBMA in in vitro samples. The following sections detail the experimental protocol and performance data for a typical LC-MS/MS method.
Experimental Protocol: Quantification of SBMA in Cell Lysates
This protocol outlines a standard procedure for the extraction and quantification of SBMA from in vitro cell culture samples.
Materials:
-
This compound solution (Internal Standard)
-
Acetonitrile (B52724), formic acid, methanol (B129727), and water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Centrifuge, evaporator, and vortex mixer
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Harvest cells and prepare cell lysates using standard methods.
-
To 500 µL of cell lysate, add 50 µL of the this compound internal standard solution.
-
Precipitate proteins by adding 1 mL of cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.
-
Elute the SBMA and the internal standard with 2 mL of methanol.
-
-
Sample Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Inject an aliquot into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both SBMA and this compound.
-
Data Presentation: Analytical Method Performance
The use of this compound as an internal standard significantly improves the analytical performance of the SBMA quantification method.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [8] |
| Lower Limit of Quantification (LLOQ) | 0.05 - 1.0 µg/L | [9] |
| Recovery (%) | 95 - 105% | [8] |
| Precision (RSD %) | < 15% | [8] |
| Accuracy (%) | 85 - 115% | [8] |
This compound as a Metabolic Tracer
While less documented, the use of this compound as a tracer in in vitro systems holds significant potential for elucidating the mechanisms of xenobiotic metabolism and transport.
Investigating the Mercapturic Acid Pathway
The mercapturic acid pathway is a major route for the detoxification of electrophilic compounds. It involves the conjugation of the xenobiotic with glutathione (B108866) (GSH), followed by a series of enzymatic modifications.
Experimental Workflow: In Vitro Tracer Study
The following workflow outlines a hypothetical experiment to study the cellular uptake and efflux of SBMA using this compound as a tracer.
Conclusion
This compound is a powerful and essential tool for in vitro studies related to toluene metabolism and toxicology. Its primary, well-established application as an internal standard ensures the reliability of quantitative data for the biomarker SBMA. While its use as a metabolic tracer is less documented, it offers significant potential for advancing our understanding of the mercapturic acid pathway and cellular transport mechanisms. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this valuable compound in their in vitro experimental designs. Further research into its applications as a tracer is warranted to fully exploit its capabilities in drug development and safety assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdc.gov [cdc.gov]
- 3. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Benzylmercapturic acid - Wikipedia [en.wikipedia.org]
- 7. Benzylmercapturic acid is superior to hippuric acid and o-cresol as a urinary marker of occupational exposure to toluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdc.gov [cdc.gov]
- 9. Global Profiling of Urinary Mercapturic Acids Using Integrated Library-Guided Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Recommended storage and stability conditions for N-(Acetyl-d3)-S-benzyl-L-cysteine.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended storage and stability conditions for N-(Acetyl-d3)-S-benzyl-L-cysteine. Given the limited availability of public stability data for this specific isotopically labeled compound, this document combines information from suppliers with general best practices for the handling of deuterated compounds and cysteine derivatives.
Recommended Storage Conditions
Proper storage is critical to maintain the chemical and isotopic integrity of this compound. The following table summarizes the recommended conditions based on supplier data and general chemical principles.
| Parameter | Recommended Condition | Rationale & Remarks |
| Temperature | 2-8°C (Refrigerator)[1] or +4°C[2] | Short to medium-term storage. Minimizes degradation. |
| -20°C | Recommended for long-term storage to further reduce the rate of potential degradation.[1] | |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen)[1] | The thiol group in cysteine derivatives is susceptible to oxidation. An inert atmosphere displaces oxygen, preventing oxidative degradation. |
| Light Exposure | Store in the dark (e.g., in an amber vial)[1] | Many organic compounds, including those with aromatic rings and sulfur atoms, can be sensitive to photodegradation. |
| Form | Solid (Lyophilized Powder) | The solid form is significantly more stable than solutions.[2] |
| Solutions | Prepare fresh and use immediately.[2] | Solutions of cysteine derivatives are prone to oxidation. If short-term storage is necessary, store at 4°C for no longer than a week. For longer-term storage, flash-freeze single-use aliquots and store at -80°C to avoid freeze-thaw cycles.[2] |
Stability Profile
Key Considerations:
-
Oxidation: The primary degradation pathway for cysteine and its derivatives is the oxidation of the thiol group (-SH) to form a disulfide dimer (cystine).[2] For this compound, this would involve the formation of a disulfide-linked dimer.
-
Shelf-Life: For a similar compound, N-Acetyl-S-benzyl-d5-L-cysteine, it is noted to be stable if stored under recommended conditions, with a recommendation to re-analyze for chemical purity after three years.[6] A similar shelf-life can be reasonably expected for this compound when stored properly.
-
Solution Stability: Aqueous solutions of cysteine are known to oxidize readily at neutral or basic pH. Acidic pH can improve the stability of cysteine solutions. When preparing solutions, it is best to use sterile, oxygen-free water or buffers.[2][7]
Experimental Protocols
For critical applications, it is recommended to perform an in-house stability study. The following is a general protocol for assessing the stability of this compound in solution.
Objective: To determine the stability of this compound in a specific solvent and storage condition over time.
Materials:
-
This compound
-
High-purity solvent (e.g., methanol, DMSO, or an aqueous buffer)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
HPLC or LC-MS/MS system with a suitable column (e.g., C18)
-
Low-protein-binding storage vials (amber)
-
Inert gas (Argon or Nitrogen)
Methodology:
-
Stock Solution Preparation:
-
Allow the solid this compound to equilibrate to room temperature in a desiccator to prevent condensation.
-
Accurately weigh the required amount of the compound.
-
Dissolve the compound in the chosen solvent in a volumetric flask to a known concentration (e.g., 1 mg/mL). If using an aqueous buffer, ensure it has been degassed.
-
Purge the headspace of the flask with an inert gas before sealing.
-
-
Sample Aliquoting and Storage:
-
Divide the stock solution into multiple aliquots in amber, low-protein-binding vials.
-
Purge the headspace of each vial with inert gas before sealing.
-
Store the aliquots under the desired test conditions (e.g., 4°C, -20°C, room temperature; protected from light).
-
-
Analysis:
-
Time Zero (T0) Analysis: Immediately analyze a freshly prepared aliquot to establish the initial purity and concentration.
-
Subsequent Time Points: Analyze aliquots at predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month, 3 months).
-
Analytical Method: Use a validated stability-indicating HPLC or LC-MS/MS method. The method should be able to separate the parent compound from potential degradants, such as the disulfide dimer.
-
Data Evaluation: Compare the peak area or concentration of this compound at each time point to the T0 value. A common stability threshold is retaining >95% of the initial concentration.
-
Visualized Workflows and Pathways
Logical Workflow for Handling and Storage
The following diagram outlines the decision-making process for the proper handling and storage of this compound to ensure its stability.
Caption: Decision workflow for handling and storage.
Putative Degradation Pathway
This diagram illustrates the most likely degradation pathway for this compound, which is oxidation to its disulfide dimer.
Caption: Primary degradation via oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. salamandra.net [salamandra.net]
- 4. researchgate.net [researchgate.net]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Solubility characteristics of N-(Acetyl-d3)-S-benzyl-L-cysteine in different solvents.
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth overview of the solubility characteristics of N-(Acetyl-d3)-S-benzyl-L-cysteine, a deuterated and S-benzylated derivative of N-acetylcysteine (NAC). Due to the limited availability of direct quantitative solubility data for this specific isotopic-labeled compound, this document leverages data from its close structural analog, N-Acetyl-S-benzyl-L-cysteine, and the well-studied parent compound, N-acetyl-L-cysteine (NAC). This guide outlines qualitative solubility in common organic solvents, provides detailed experimental protocols for determining thermodynamic solubility via the shake-flask method, and contextualizes the compound's relevance within the glutathione (B108866) synthesis pathway.
Introduction to this compound
This compound is a modified version of the amino acid L-cysteine. The key modifications are:
-
N-acetylation (deuterated): An acetyl group with three deuterium (B1214612) atoms (d3) is attached to the nitrogen atom. Deuteration is often used in metabolic studies or as an internal standard in mass spectrometry-based quantification, as it is chemically identical to the non-deuterated form but has a different mass.
-
S-benzylation: A benzyl (B1604629) group is attached to the sulfur atom of the cysteine residue. This modification is often used as a protecting group for the thiol functionality during peptide synthesis to prevent unwanted side reactions.[1][2]
Biologically, this compound is related to NAC, a well-known antioxidant and a precursor to the endogenous antioxidant glutathione.[3][4] The S-benzyl modification, however, significantly alters its physicochemical properties, including solubility.
Solubility Profile
Qualitative Solubility of this compound
The following table summarizes the observed qualitative solubility for the subject compound and its direct, non-deuterated analog.
| Solvent | This compound | N-Acetyl-S-benzyl-L-cysteine |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Slightly Soluble[5] |
| Methanol | Slightly Soluble | Slightly Soluble[5] |
| Ethanol | Not Reported | Slightly Soluble[5] |
| Table 1: Qualitative solubility profile. |
Quantitative Solubility of N-acetyl-L-cysteine (NAC) (Reference)
The following data for the parent compound NAC is provided for estimation purposes. The addition of the lipophilic benzyl group to the target molecule will likely decrease its solubility in polar solvents like PBS and increase it in organic solvents.
| Solvent | Reported Solubility (approx.) |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 30 mg/mL[6][7] |
| Ethanol | 50 mg/mL[6] |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL[6][7] |
| Dimethylformamide (DMF) | 50 mg/mL[6] |
| Table 2: Quantitative solubility of the parent compound, N-acetyl-L-cysteine. |
Experimental Protocol: Thermodynamic Solubility Determination
The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[8] It involves mixing an excess of the solid compound with a solvent until equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant.
Materials and Equipment
-
This compound (solid)
-
Solvents of interest (e.g., water, PBS, DMSO, ethanol)
-
Glass vials or flasks with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)
-
Volumetric flasks and pipettes
Procedure
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure a saturated solution is formed.[8][9]
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture at a consistent speed (e.g., 300 RPM) for a sufficient period to reach equilibrium.[9] This typically requires 24 to 72 hours.[9] It is advisable to take measurements at multiple time points (e.g., 24h, 48h, 72h) to ensure the concentration has reached a stable plateau.[9][10]
-
Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid from the saturated solution, centrifuge the vials at high speed.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. For aqueous solutions, it is critical to filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particulates.[9]
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations.
-
Analyze the filtered supernatant and the standard solutions using a validated HPLC method to determine the concentration of the dissolved compound.
-
The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
-
Caption: Workflow for the Shake-Flask Solubility Assay.
Biological Context: Glutathione Synthesis Pathway
N-acetylcysteine (NAC), the parent compound of this compound, is primarily recognized for its role as a precursor to L-cysteine, which is the rate-limiting amino acid in the synthesis of glutathione (GSH).[3] GSH is a critical intracellular antioxidant. When NAC is administered, it is deacetylated within cells to provide a direct supply of cysteine for the glutathione synthesis pathway.[11][12] This pathway is essential for protecting cells from oxidative damage.
Caption: Simplified Glutathione (GSH) Synthesis Pathway.
Conclusion
While direct quantitative solubility data for this compound remains scarce, this guide provides a consolidated view of its qualitative characteristics and offers a robust, standardized protocol for its empirical determination. The provided data on the parent compound, NAC, serves as a useful, albeit approximate, reference point. The biological significance of this class of molecules is underscored by their relationship to the vital glutathione antioxidant pathway. Researchers are encouraged to use the outlined shake-flask protocol to generate precise solubility data tailored to their specific experimental conditions and solvent systems.
References
- 1. benchchem.com [benchchem.com]
- 2. S-Benzyl-L-cysteine [myskinrecipes.com]
- 3. cymbiotika.com [cymbiotika.com]
- 4. tautomycetin.com [tautomycetin.com]
- 5. N-Acetyl-S-benzyl-L-cysteine|lookchem [lookchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. bio-gems.com [bio-gems.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. quora.com [quora.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Biological Activity of N-(Acetyl-d3)-S-benzyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Core Introduction
N-(Acetyl-d3)-S-benzyl-L-cysteine is the deuterated form of N-acetyl-S-benzyl-L-cysteine, a compound primarily recognized as a mercapturic acid derivative. Mercapturic acids are the final products of a major detoxification pathway for a wide range of electrophilic compounds. While this compound itself is predominantly utilized as a labeled internal standard in quantitative analytical studies due to the deuterium (B1214612) label, its non-deuterated counterpart, N-acetyl-S-benzyl-L-cysteine, has been investigated for its biological activities, particularly in the context of xenobiotic metabolism.
This technical guide consolidates the available scientific information on the biological effects of N-acetyl-S-benzyl-L-cysteine, serving as a proxy for understanding the potential activities of its deuterated analog. The primary focus is on its role as a metabolite of benzyl (B1604629) isothiocyanate (BITC) and its impact on cellular detoxification pathways.
Biological Activity and Quantitative Data
The most direct evidence for the biological activity of an N-acetyl-S-benzyl-L-cysteine derivative comes from a study on a synthetic conjugate of N-acetyl-L-cysteine and benzyl isothiocyanate (NAC-BITC) in Hepa1c1c7 mouse hepatoma cells. This conjugate is structurally analogous to N-acetyl-S-benzyl-L-cysteine.
Inhibition of Cancer Cell Growth
N-acetyl-S-benzyl-L-cysteine conjugate of BITC (NAC-BITC) has been shown to inhibit the growth of Hepa1c1c7 murine hepatoma cells in a dose-dependent manner.[1]
Table 1: Effect of NAC-BITC on Hepa1c1c7 Cell Growth [1]
| Concentration (µM) | Mean Cell Growth (% of Control) | Standard Deviation |
| 0.1 | Not significantly different | - |
| 0.5 | 86.4 | ± 3.1 |
| 1.0 | 78.2 | ± 2.5 |
| 2.0 | 69.5 | ± 4.2 |
| 5.0 | 58.1 | ± 3.8 |
| 10.0 | 52.6 | ± 5.3 |
Induction of Detoxification Enzymes
A key biological activity of the NAC-BITC conjugate is the induction of phase II detoxification enzymes, specifically quinone reductase (QR).[1] This induction suggests a role in cellular protection against carcinogens and oxidative stress.
Table 2: Induction of Quinone Reductase (QR) Activity by NAC-BITC in Hepa1c1c7 Cells [1]
| Concentration (µM) | QR Activity (nmol DPIP/min/mg protein) | Fold Induction vs. Control |
| Control | 154.2 ± 12.1 | 1.0 |
| 0.1 | Not significantly different | - |
| 0.5 | 212.8 ± 15.3 | 1.4 |
| 1.0 | 293.0 ± 20.8 | 1.9 |
| 2.0 | 478.0 ± 35.1 | 3.1 |
Table 3: Induction of Quinone Reductase (QR) mRNA Expression by NAC-BITC in Hepa1c1c7 Cells [1]
| Concentration (µM) | Relative QR mRNA Level (Fold Induction) |
| 1.0 | 1.6 |
| 2.0 | 1.9 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of NAC-BITC.
Cell Culture
-
Medium: Minimum Essential Medium Eagle (MEM) supplemented with 10% fetal bovine serum.[2]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[2]
-
Subculture: Split sub-confluent cultures (70-80%) at a ratio of 1:4 to 1:10 using 0.05% trypsin/EDTA.[3]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability.[4][5]
-
Cell Seeding: Seed Hepa1c1c7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.[6]
-
Treatment: Expose the cells to various concentrations of the test compound (e.g., NAC-BITC) for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: After the incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and then measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Quinone Reductase (QR) Activity Assay
This spectrophotometric assay determines the enzymatic activity of quinone reductase.[7][8][9][10]
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them in a suitable buffer.
-
Reaction Mixture: Prepare a reaction mixture in a cuvette or 96-well plate containing Tris-Cl buffer (pH 7.5), NADPH, and a substrate such as p-benzoquinone or menadione.[7][9]
-
Initiation of Reaction: Add the cell lysate to the reaction mixture to start the reaction.
-
Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. The rate of this decrease is proportional to the QR activity.[7][8]
-
Calculation: Calculate the specific activity as nmol of substrate reduced per minute per milligram of protein, using the extinction coefficient for NADPH (6,220 M⁻¹cm⁻¹).[7][10]
Signaling Pathways and Mechanisms of Action
The induction of quinone reductase by compounds like the NAC-BITC conjugate is primarily mediated through the Nrf2-ARE signaling pathway .[11][12][13][[“]]
Nrf2-ARE Signaling Pathway
Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept inactive in the cytoplasm by binding to Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[11] Electrophilic compounds or their metabolites, such as isothiocyanates, can react with cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[11] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, including the gene for quinone reductase, thereby activating their transcription.[15]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for assessing the biological activity of this compound or its analogs in cell culture.
Conclusion
While this compound is primarily a tool for analytical chemistry, the biological activities of its non-deuterated counterpart, particularly as a conjugate of benzyl isothiocyanate, provide valuable insights. The available evidence strongly suggests that this class of compounds can modulate cellular detoxification pathways, specifically through the induction of quinone reductase via the Nrf2-ARE signaling pathway. This activity, coupled with observed cytostatic effects on cancer cells, indicates a potential role in chemoprevention and cellular defense against oxidative stress. Further research is warranted to fully elucidate the independent biological effects of N-acetyl-S-benzyl-L-cysteine and its deuterated analog, and to explore their therapeutic potential.
References
- 1. Effects of Benzyl Isothiocyanate and Its N-Acetylcysteine Conjugate on Induction of Detoxification Enzymes in Hepa1c1c7 Mouse Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MURINE HEPATOMA (Hepa1c1c7) CELLS: A RESPONSIVE IN VITRO SYSTEM FOR CHEMOPROTECTIVE ENZYME INDUCTION BY ORGANOSELENIUM COMPOUNDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepa-1c1c7. Culture Collections [culturecollections.org.uk]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. Determination of Quinone Reductase Activity [bio-protocol.org]
- 8. An Assay to Determine NAD(P)H: Quinone Oxidoreductase Activity in Cell Extracts from <i>Candida glabrata</i> [bio-protocol.org]
- 9. Direct measurement of NAD(P)H:quinone reductase from cells cultured in microtiter wells: a screening assay for anticarcinogenic enzyme inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. Quinone Reductase Induction as a Biomarker for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(Acetyl-d3)-S-benzyl-L-cysteine: Physical and Chemical Specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and biological relevance of N-(Acetyl-d3)-S-benzyl-L-cysteine. This deuterated isotopologue of S-benzylmercapturic acid serves as a valuable tool in metabolic research and analytical chemistry, particularly in studies involving toluene (B28343) exposure and its biotransformation.
Core Physical and Chemical Specifications
This compound is a stable, isotopically labeled compound. Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 201404-15-1 | [1][2][3] |
| Unlabeled CAS Number | 19542-77-9 | [1][2] |
| Molecular Formula | C₁₂H₁₂D₃NO₃S | [1][3] |
| Molecular Weight | 256.34 g/mol | [1][2] |
| Synonyms | N-(Acetyl-d3)-S-(phenylmethyl)-L-cysteine, N-(Acetyl-d3)-3-(benzylthio)-alanine, Benzylmercapturic-d3 Acid, (Acetyl-d3) Benzyl (B1604629) Cysteine | [3] |
| Purity | >95% (typically analyzed by HPLC) | [2] |
| Appearance | White to Off-White Solid | |
| Storage Temperature | +4°C | [2] |
Biological Significance and Applications
This compound is primarily utilized as an internal standard for the quantitative analysis of its non-deuterated counterpart, N-acetyl-S-benzyl-L-cysteine, a key metabolite of toluene.[4] Toluene, a widely used industrial solvent, undergoes metabolism in the body, in part through the mercapturic acid pathway, leading to the formation of benzylmercapturic acid which is then excreted in the urine. The concentration of this metabolite serves as a reliable biomarker for toluene exposure.
The deuterated standard is crucial for accurate quantification in complex biological matrices using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[4] Its use helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical method.
The Mercapturic Acid Pathway for Toluene Metabolism
The biotransformation of toluene into N-acetyl-S-benzyl-L-cysteine is a multi-step enzymatic process. A simplified representation of this metabolic pathway is provided below.
Caption: Mercapturic acid pathway of toluene metabolism.
This pathway involves the initial oxidation of toluene to benzyl alcohol by cytochrome P450 (CYP450) enzymes.[5] Subsequently, glutathione (B108866) S-transferase (GST) catalyzes the conjugation of benzyl alcohol with glutathione.[6] The resulting S-benzyl-glutathione is then sequentially metabolized by γ-glutamyltransferase (γ-GT) and a dipeptidase to yield S-benzyl-L-cysteine.[6] Finally, N-acetyltransferase (NAT) acetylates the amino group of S-benzyl-L-cysteine to form N-acetyl-S-benzyl-L-cysteine, the mercapturic acid, which is then excreted.[6]
Experimental Protocols
Synthesis
A plausible synthetic route would involve the reaction of L-cysteine with benzyl bromide to form S-benzyl-L-cysteine, followed by N-acetylation using acetic anhydride-d6.
Materials:
-
L-cysteine
-
Benzyl bromide
-
Sodium hydroxide
-
Acetic anhydride-d6
-
Appropriate solvents (e.g., water, ethanol)
Procedure:
-
S-Benzylation of L-cysteine: L-cysteine is dissolved in an aqueous solution of sodium hydroxide. Benzyl bromide is then added dropwise to the solution with stirring. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The pH is then adjusted to the isoelectric point of S-benzyl-L-cysteine to precipitate the product. The solid is collected by filtration, washed with cold water, and dried.
-
N-Acetylation-d3: The synthesized S-benzyl-L-cysteine is suspended in a suitable solvent. Acetic anhydride-d6 is added, and the mixture is stirred. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The crude product is then purified.
Purification
Purification of the final product is typically achieved through recrystallization or column chromatography. For high-purity standards required for analytical applications, High-Performance Liquid Chromatography (HPLC) is often employed.
HPLC Purification Protocol (General):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water (often with a small amount of an acid like formic acid or trifluoroacetic acid for better peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.
-
Detection: UV detection at a wavelength where the aromatic ring of the benzyl group absorbs (e.g., ~254 nm).
-
Procedure: The crude product is dissolved in a minimal amount of the mobile phase and injected onto the HPLC system. Fractions corresponding to the main product peak are collected, and the solvent is removed to yield the purified compound.
Analytical Methods
4.3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of this compound.
-
Method: A reversed-phase HPLC method, similar to the one described for purification, can be used.
-
Expected Results: A single major peak corresponding to the product should be observed. The retention time will be specific to the column and conditions used.
4.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the compound typically requires derivatization to increase its volatility.
-
Derivatization: A common method is esterification of the carboxylic acid group (e.g., with diazomethane (B1218177) or by heating with an alcohol in the presence of an acid catalyst).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: Typically 250-280°C.
-
Oven Program: A temperature gradient starting from a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 300°C) to ensure good separation.
-
-
MS Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 50-400.
-
-
Expected Fragmentation: The mass spectrum of the non-deuterated N-acetyl-S-benzyl-L-cysteine shows a protonated molecular ion at m/z 254.[1] A characteristic fragmentation is the loss of the acetamido group. For the deuterated analog, the molecular ion would be expected at m/z 257. The fragmentation pattern would be similar, with shifts in fragment masses corresponding to the deuterated acetyl group.
4.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural confirmation.
-
¹H NMR: The proton NMR spectrum of the non-deuterated compound would show signals for the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl group, the methine and methylene protons of the cysteine backbone, and the methyl protons of the acetyl group. In the deuterated compound, the signal for the acetyl methyl protons would be absent.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for all the carbon atoms in the molecule. The deuteration in the acetyl group would lead to a characteristic triplet signal for the carbonyl carbon of the acetyl group due to coupling with deuterium, and the methyl carbon signal would be absent or significantly altered.
4.3.4. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the functional groups present in the molecule.
-
Expected Peaks:
-
O-H stretch: A broad band around 3300-2500 cm⁻¹ from the carboxylic acid.
-
N-H stretch: A band around 3300 cm⁻¹ from the amide.
-
C-H stretches: Bands around 3000 cm⁻¹ for aromatic and aliphatic C-H.
-
C=O stretches: A strong band around 1700 cm⁻¹ for the carboxylic acid carbonyl and another strong band around 1650 cm⁻¹ for the amide I band.
-
N-H bend: A band around 1550 cm⁻¹ for the amide II band.
-
C-S stretch: A weaker band in the fingerprint region.
-
The deuteration of the acetyl group is unlikely to cause major, easily identifiable shifts in the FTIR spectrum, as the primary vibrations affected are C-D stretches which are often weak and can be obscured.
Logical Workflow for Use as an Internal Standard
The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative analysis.
Caption: Workflow for quantitative analysis using an internal standard.
This workflow ensures that any loss of analyte during sample processing is accounted for by a proportional loss of the internal standard, leading to a more accurate final concentration determination.
References
Methodological & Application
Application Notes and Protocols for the Use of N-(Acetyl-d3)-S-benzyl-L-cysteine as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Acetyl-d3)-S-benzyl-L-cysteine is the deuterium-labeled form of N-Acetyl-S-benzyl-L-cysteine (SBAC). SBAC, also known as S-benzylmercapturic acid (SBMA), is a well-established biomarker for assessing exposure to toluene (B28343), a widely used industrial solvent. The accurate quantification of SBAC in biological matrices, such as urine, is crucial for monitoring occupational and environmental exposure to toluene. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry (MS). This is because it closely mimics the analyte's behavior during sample preparation and ionization, correcting for variations and thereby enhancing the accuracy and precision of the results.[1]
These application notes provide a detailed protocol for the use of this compound as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of SBAC in urine.
Principle of Internal Standardization
The core principle of using a stable isotope-labeled internal standard is to add a known quantity of the standard to the unknown sample at the beginning of the analytical process. The internal standard is chemically identical to the analyte but has a different mass due to isotopic enrichment. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Any loss of the analyte during sample preparation or fluctuations in instrument response will be mirrored by a proportional loss or fluctuation of the internal standard. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, providing a more accurate measurement than relying on the absolute signal of the analyte alone.
Caption: Workflow for quantitative analysis using an internal standard.
Metabolic Pathway of Toluene to S-Benzylmercapturic Acid (SBAC)
Toluene is metabolized in the body primarily by oxidation of the methyl group, leading to the formation of benzoic acid, which is then conjugated with glycine (B1666218) to form hippuric acid and excreted in the urine. A minor but highly specific metabolic pathway involves the conjugation of toluene with glutathione (B108866) (GSH), catalyzed by glutathione S-transferase (GST). This conjugate is then sequentially metabolized to S-benzylmercapturic acid (SBAC) and excreted. This pathway is a key indicator of direct exposure to toluene.
Caption: Metabolic activation of toluene to S-benzylmercapturic acid.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
N-Acetyl-S-benzyl-L-cysteine (SBAC), analytical standard grade
-
This compound, analytical standard grade
-
-
Solvents and Reagents:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Urine samples (from exposed and non-exposed individuals)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction (LLE) solvents (e.g., ethyl acetate)
-
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of SBAC and this compound into separate 10 mL volumetric flasks.
-
Dissolve in and bring to volume with methanol.
-
Store at -20°C.
-
-
Intermediate Stock Solutions (10 µg/mL):
-
Dilute the primary stock solutions 1:100 with methanol.
-
Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by spiking appropriate amounts of the SBAC intermediate stock solution into blank urine. A typical calibration range is 0.5 to 200 ng/mL.
-
-
Internal Standard Spiking Solution (e.g., 100 ng/mL):
-
Dilute the this compound intermediate stock solution with water or a suitable buffer.
-
Sample Preparation (Urine)
Choose one of the following methods based on laboratory resources and desired sample cleanup.
Method 1: Dilute-and-Shoot
This is the simplest and fastest method, suitable for cleaner urine samples.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of urine sample.
-
Add 20 µL of the internal standard spiking solution.
-
Add 880 µL of 0.1% formic acid in water.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Method 2: Solid-Phase Extraction (SPE)
This method provides a cleaner extract and can improve sensitivity.
-
To 1 mL of urine, add 20 µL of the internal standard spiking solution.
-
Condition an SPE cartridge (e.g., Oasis HLB, 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
Method 3: Liquid-Liquid Extraction (LLE)
-
To 1 mL of urine in a glass tube, add 20 µL of the internal standard spiking solution.
-
Add 50 µL of concentrated formic acid.
-
Add 3 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
LC-MS/MS Analysis
The following are typical starting conditions and may require optimization for your specific instrumentation.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | -4500 V |
| Temperature | 500°C |
| Nebulizer Gas | 50 psi |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| SBAC | 252.1 | 123.0 | 150 | -20 |
| This compound (IS) | 255.1 | 123.0 | 150 | -20 |
Note: The product ion for both the analyte and the internal standard is the same, as the deuterium (B1214612) labels are on the acetyl group, which is lost during fragmentation in this transition. The precursor ions are different due to the mass difference of the deuterium labels.
Data Presentation and Quantitative Analysis
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards. A linear regression analysis is then applied to determine the concentration of the analyte in the unknown samples.
Table 1: Typical Quantitative Performance Data
| Parameter | Typical Value |
| Linearity Range | 0.5 - 200 ng/mL (r² > 0.99) |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
These values are representative and may vary depending on the specific method and instrumentation used.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of S-benzylmercapturic acid in biological samples. The detailed protocols and application notes presented here offer a comprehensive guide for researchers and scientists involved in biomonitoring of toluene exposure. The high sensitivity and specificity of the LC-MS/MS method, combined with the accuracy afforded by the stable isotope-labeled internal standard, make this an ideal approach for both research and routine analytical testing.
References
Protocol for the Quantitative Analysis of S-Benzylmercapturic Acid in Urine using N-(Acetyl-d3)-S-benzyl-L-cysteine as an Internal Standard by LC-MS/MS
An Application Note for Drug Development Professionals, Researchers, and Scientists
Application: This note details a robust and sensitive method for the quantification of S-benzylmercapturic acid (SBMA), also known as N-acetyl-S-benzyl-L-cysteine (NASBC), in human urine. SBMA is a key biomarker for monitoring occupational and environmental exposure to toluene (B28343) and benzyl (B1604629) chloride.[1][2][3] The method employs a stable isotope-labeled internal standard, N-(Acetyl-d3)-S-benzyl-L-cysteine, for high accuracy and precision, making it suitable for toxicokinetic studies and human biomonitoring.[1][4]
Principle: The analytical method is based on the principle of stable isotope dilution analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] The deuterated internal standard (IS), this compound, is chemically and physically almost identical to the target analyte, SBMA.[6] It is spiked into urine samples at a known concentration at the beginning of the sample preparation process.[7] The IS co-elutes with the analyte during chromatographic separation and is distinguished by its mass-to-charge ratio (m/z) in the mass spectrometer. By measuring the peak area ratio of the analyte to the internal standard, precise and accurate quantification can be achieved, as the IS effectively compensates for variations in sample extraction, matrix effects, and instrument response.[5]
Biochemical Pathway: Toluene Metabolism
Toluene is primarily metabolized in the liver. A minor but highly specific pathway involves conjugation with glutathione (B108866), catalyzed by glutathione S-transferase (GST). This conjugate is subsequently metabolized through several steps to form S-benzylmercapturic acid (SBMA), which is then excreted in the urine. This pathway is a critical detoxification route for electrophilic metabolites.
Caption: Metabolic pathway of toluene to S-benzylmercapturic acid (SBMA).
Experimental Protocol
Materials and Reagents
-
Analytes: S-Benzylmercapturic acid (SBMA) standard (Toronto Research Chemicals or equivalent).
-
Internal Standard: this compound (TRC-A168429 or equivalent).[8]
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade).
-
Reagents: Formic acid (Optima LC/MS grade).
-
Sample Collection: Polypropylene tubes for urine collection.[9]
-
SPE Cartridges: C18 Solid-Phase Extraction cartridges (e.g., 100 mg, 3 mL).
Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve SBMA and this compound in methanol to create primary stock solutions.
-
Working Standard Mixture (e.g., 4 µg/mL): Prepare a mixture of SBMA by diluting the stock solution in 50:50 Methanol:Water.[9]
-
Calibration Standards (0.5 - 100 ng/mL): Serially dilute the working standard mixture into blank human urine (pre-screened for absence of analyte) to prepare calibration standards. A typical range could be 0.5, 1, 5, 10, 25, 50, and 100 ng/mL.[1][9]
-
Internal Standard Working Solution (IS-WS, 50 ng/mL): Dilute the this compound stock solution in 50:50 Methanol:Water.
-
Quality Control (QC) Samples: Prepare QC samples in blank urine at low, medium, and high concentrations (e.g., 1.5, 40, and 80 ng/mL) from a separate stock solution than the calibration standards.
Sample Preparation (Solid-Phase Extraction)
-
Sample Thawing: Thaw frozen urine samples at room temperature.[10]
-
Spiking: To a 1.0 mL aliquot of each urine sample (calibrator, QC, or unknown), add 20 µL of the IS-WS (50 ng/mL). Vortex for 10 seconds.
-
Acidification: Add 100 µL of 10% formic acid to each sample. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of LC-MS grade water. Do not allow the cartridge to go dry.
-
Loading: Load the entire 1.12 mL of the acidified sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water containing 0.1% formic acid to remove interferences.
-
Elution: Elute the analyte and internal standard from the cartridge with 2 mL of acetonitrile into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile/0.1% Formic Acid).[1] Vortex and transfer to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.[1][10]
| Parameter | Condition |
| LC System | UPLC/HPLC System (e.g., Waters Acquity, Shimadzu Nexera) |
| Column | C18 reverse-phase column (e.g., 150 x 3 mm, 3.5 µm particle size)[10] |
| Column Temperature | 40°C[7] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 8 µL[10] |
| Gradient | 5% B (0-1 min), linear ramp to 95% B (1-5 min), hold at 95% B (5-6 min), return to 5% B (6.1 min), equilibrate (6.1-8 min) |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Thermo) |
| Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | SBMA (Analyte): Q1: 252.1 -> Q3: 122.1 (Quantifier), Q1: 252.1 -> Q3: 107.1 (Qualifier) N-(Acetyl-d3)-SBMA (IS): Q1: 255.1 -> Q3: 122.1 (Quantifier) |
| Source Parameters | Optimize based on instrument: e.g., Capillary Voltage: -3.5 kV, Source Temp: 150°C, Desolvation Temp: 450°C |
Experimental Workflow
The overall analytical process, from sample receipt to final data reporting, follows a structured workflow to ensure consistency and data integrity.
Caption: Workflow for the quantitative analysis of urinary SBMA.
Data Presentation and Method Performance
Representative Calibration Curve Data
The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A linear regression with 1/x² weighting is typically applied.
| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 0.5 | 4580 | 895400 | 0.0051 |
| 1.0 | 9210 | 901200 | 0.0102 |
| 5.0 | 48500 | 910500 | 0.0533 |
| 10.0 | 99800 | 905600 | 0.1102 |
| 25.0 | 254100 | 899700 | 0.2824 |
| 50.0 | 521500 | 915300 | 0.5700 |
| 100.0 | 1053000 | 908100 | 1.1596 |
| R² > 0.998 |
Method Performance Characteristics
The method's performance is evaluated based on established validation parameters. The data presented below are representative values based on similar validated methods in the literature.[2][7][9]
| Parameter | Result |
| Linear Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | ~0.2 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.5 ng/mL[7] |
| Intra-day Precision (%CV) | < 5.0%[7][9] |
| Inter-day Precision (%CV) | < 5.0%[7] |
| Accuracy (% Recovery) | 97.5% - 106%[7][9][10] |
| Matrix Effect | Monitored and compensated by IS |
| Sample Stability | Stable for over one month when frozen[10] |
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. cerilliant.com [cerilliant.com]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound | LGC Standards [lgcstandards.com]
- 9. cdc.gov [cdc.gov]
- 10. Page:NIOSH Manual of Analytical Methods - 8326.pdf/1 - Wikisource, the free online library [en.wikisource.org]
Application Note: Quantitative Analysis of S-Benzyl-L-cysteine using a Stable Isotope Labeled Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of S-benzyl-L-cysteine. To ensure accuracy and precision, this method employs a stable isotope-labeled internal standard, N-(Acetyl-d3)-S-benzyl-L-cysteine. The use of a stable isotope-labeled internal standard is a widely accepted approach in quantitative mass spectrometry to correct for matrix effects and variations during sample preparation and analysis. This method is applicable for the quantification of S-benzyl-L-cysteine in various biological matrices, which is crucial for pharmacokinetic studies, metabolism research, and its role as a biomarker for toluene (B28343) exposure.[1]
Introduction
S-benzyl-L-cysteine is a derivative of the amino acid cysteine and a known metabolite. Accurate quantification of such small molecules in complex biological samples requires a highly selective and sensitive analytical technique like LC-MS/MS.[2] this compound serves as an ideal internal standard because it is chemically identical to the analyte of interest but has a different mass due to the deuterium (B1214612) labeling.[3] This ensures that it co-elutes with the analyte and experiences similar ionization efficiency and matrix effects, leading to reliable quantification. Mercapturic acids, such as N-acetyl-S-benzyl-L-cysteine, are formed from the conjugation of electrophilic compounds with glutathione (B108866) and are important biomarkers of exposure to toxicants.[4][5]
Experimental Protocols
Sample Preparation
A simple protein precipitation method is employed for the extraction of S-benzyl-L-cysteine from biological matrices like plasma or urine.
-
Materials:
-
Biological matrix (e.g., plasma, urine)
-
This compound internal standard solution (1 µg/mL in methanol)
-
Acetonitrile (B52724) (LC-MS grade) containing 0.1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of the biological sample into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard solution.
-
Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Method
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient:
Time (min) %B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Data Analysis
Quantification is performed by constructing a calibration curve using known concentrations of S-benzyl-L-cysteine spiked into a blank matrix. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of S-benzyl-L-cysteine in unknown samples is then determined from this calibration curve.
Quantitative Data Summary
The following tables summarize the expected quantitative performance of the described LC-MS/MS method.
Table 1: LC-MS/MS System Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| S-benzyl-L-cysteine | 212.1 | 123.1 | 25 | 15 |
| This compound | 257.1 | 123.1 | 25 | 15 |
Table 3: Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| LLOQ (Lower Limit of Quantification) | 1 ng/mL |
| Accuracy (% bias) | ± 15% |
| Precision (% RSD) | < 15% |
| Recovery (%) | 85 - 110% |
| Matrix Effect (%) | < 15% |
Visualizations
Caption: Experimental workflow for the quantitative analysis of S-benzyl-L-cysteine.
Caption: Mercapturic acid biosynthesis pathway.
References
- 1. Determination of S-benzyl-N-acetyl-L-cysteine by gas chromatography/mass spectrometry as a new marker of toluene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mercapturic acids: recent advances in their determination by liquid chromatography/mass spectrometry and their use in toxicant metabolism studies and in occupational and environmental exposure studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of 18 urinary mercapturic acids by two high-throughput multiplex-LC-MS/MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Spectroscopic Characterization of N-(Acetyl-d3)-S-benzyl-L-cysteine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(Acetyl-d3)-S-benzyl-L-cysteine is a deuterated analog of S-benzylmercapturic acid, a metabolite of toluene. Stable isotope-labeled compounds such as this compound are valuable tools in pharmaceutical and metabolic research.[1][2] They are frequently used as internal standards in quantitative analyses by mass spectrometry or NMR spectroscopy due to their similar chemical and physical properties to the unlabeled endogenous compounds, but with a distinct mass.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation and characterization of such molecules. This document provides detailed protocols for the characterization of this compound using various NMR techniques.
Due to the limited availability of specific NMR spectral data for this compound in the public domain, the following protocols and data are based on the closely related, non-deuterated compound, N-acetyl-S-benzyl-L-cysteine. The primary difference in the ¹H NMR spectrum will be the absence of the acetyl proton signal. In the ¹³C NMR spectrum, the acetyl carbon signal will be a multiplet due to coupling with deuterium, and its chemical shift may be slightly altered.
One-Dimensional (1D) NMR Spectroscopy
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the number of different types of protons and their chemical environments. For this compound, the ¹H NMR spectrum is expected to show signals for the cysteine backbone protons, the benzyl (B1604629) group protons, and the amide proton. The signal for the acetyl protons will be absent due to deuteration.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule. The spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons of the benzyl group, and the aliphatic carbons of the cysteine backbone. The deuterated acetyl carbon will appear as a multiplet.
Two-Dimensional (2D) NMR Spectroscopy
Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment is used to determine proton-carbon single bond correlations.[3][4][5] This is a highly sensitive technique that helps in the unambiguous assignment of proton and carbon signals for all C-H bonds in the molecule.[4]
Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment shows correlations between carbons and protons that are separated by two, three, or even four bonds.[5] This is particularly useful for identifying quaternary carbons and for piecing together the molecular structure by observing long-range correlations.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[6]
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[7]
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) or Methanol-d4 (CD₃OD) are common choices for this type of compound. The volume should be sufficient to fill the NMR tube to the correct height (typically 0.5-0.6 mL for a standard 5 mm tube).
-
Dissolution: Add the deuterated solvent to the vial and gently swirl or vortex to dissolve the sample completely.
-
Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[6]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Logical Relationship of NMR Experiments
Caption: Logical flow for NMR-based structural characterization.
NMR Data Acquisition and Processing Workflow
Caption: General workflow for NMR data acquisition and processing.[7]
Quantitative Data Summary
The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound based on its non-deuterated analog, recorded in DMSO-d6.
Table 1: Expected ¹H NMR Spectral Data (400 MHz, DMSO-d6)
| Chemical Shift (δ) ppm | Multiplicity | Tentative Assignment |
| ~8.2 | d | NH (Amide) |
| ~7.3 | m | C₆H₅ (Benzyl aromatic) |
| ~4.5 | m | H-α (CH) |
| ~3.7 | s | CH₂ (Benzyl) |
| ~2.9 | m | H-β (CH₂) |
| Absent | - | COCH₃ (Acetyl-d3) |
Table 2: Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d6)
| Chemical Shift (δ) ppm | Tentative Assignment |
| ~172 | COOH (Carboxyl) |
| ~170 | C=O (Amide) |
| ~138 | C (Aromatic quaternary) |
| ~129 | CH (Aromatic) |
| ~128 | CH (Aromatic) |
| ~127 | CH (Aromatic) |
| ~53 | C-α (CH) |
| ~36 | CH₂ (Benzyl) |
| ~33 | C-β (CH₂) |
| ~23 (multiplet) | COCH₃ (Acetyl-d3) |
Signaling Pathway (Metabolic Context)
This compound is a labeled metabolite of toluene. The diagram below illustrates the simplified metabolic pathway leading to the formation of its non-deuterated analog.
Caption: Simplified metabolic pathway of toluene.
References
- 1. researchgate.net [researchgate.net]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001890) [hmdb.ca]
- 3. spectrabase.com [spectrabase.com]
- 4. N-乙酰基-S-苯基-L-半胱氨酸 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. N-Acetyl-DL-cysteine | C5H9NO3S | CID 581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Boc-S-Benzyl-L-cysteine(5068-28-0) 1H NMR spectrum [chemicalbook.com]
- 7. Showing Compound N-Acetyl-L-cysteine (FDB002281) - FooDB [foodb.ca]
The Role of N-(Acetyl-d3)-S-benzyl-L-cysteine in Metabolomics Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(Acetyl-d3)-S-benzyl-L-cysteine as a crucial tool in metabolomics research, particularly in the context of xenobiotic metabolism and biomarker discovery. Detailed protocols for its application as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based methods are provided, along with representative data and visualizations to guide researchers in their experimental design and data interpretation.
Application Notes
This compound is the deuterium-labeled form of S-benzyl-L-cysteine, a mercapturic acid conjugate. Its primary application in metabolomics is as an internal standard for the accurate quantification of S-benzylmercapturic acid (SBMA) and other related mercapturic acids in biological matrices.[1] SBMA is a urinary metabolite of toluene, a widely used industrial solvent and a common environmental pollutant.[2][3] Therefore, the quantification of SBMA serves as a specific and reliable biomarker for assessing human exposure to toluene.[2]
The use of a stable isotope-labeled internal standard like this compound is critical for robust and accurate quantification in mass spectrometry-based metabolomics. It compensates for variations in sample preparation, extraction efficiency, and instrument response, thereby improving the precision and accuracy of the measurement.[4]
Key Applications:
-
Biomonitoring of Toluene Exposure: Quantitative analysis of SBMA in urine using this compound as an internal standard allows for the assessment of occupational and environmental exposure to toluene.[2][3]
-
Studying Xenobiotic Metabolism: As a labeled analog, it can be used as a tracer to investigate the mercapturic acid pathway, a major detoxification route for a wide range of electrophilic xenobiotics.[5]
-
Drug Development: In preclinical and clinical studies, it can be used to quantify metabolites of drug candidates that undergo mercapturic acid conjugation, providing insights into their metabolic fate and potential for drug-drug interactions.
Experimental Protocols
The following is a detailed protocol for the quantification of S-benzylmercapturic acid in human urine using this compound as an internal standard by LC-MS/MS.
Materials and Reagents
-
S-benzylmercapturic acid (SBMA) standard
-
This compound (Internal Standard, IS)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human urine samples (frozen at -80°C until use)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Sample Preparation
-
Thaw frozen urine samples on ice.
-
Centrifuge the urine samples at 4°000 x g for 10 minutes to pellet any precipitate.
-
To 1 mL of the urine supernatant, add 20 µL of the this compound internal standard solution (concentration to be optimized based on instrument sensitivity, e.g., 1 µg/mL).
-
Vortex the sample for 10 seconds.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water.
-
Elute the analytes with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
SBMA: Precursor ion (m/z) -> Product ion (m/z) (e.g., 254.1 -> 126.0)
-
This compound (IS): Precursor ion (m/z) -> Product ion (m/z) (e.g., 257.1 -> 129.0)
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
-
Data Analysis and Quantification
-
Integrate the peak areas for both SBMA and the internal standard (this compound).
-
Calculate the peak area ratio (SBMA/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the SBMA standards.
-
Determine the concentration of SBMA in the urine samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following table summarizes representative quantitative data for the validation of an LC-MS/MS method for SBMA in urine using this compound as an internal standard.
| Parameter | Value |
| Linearity Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Recovery | 92 - 105% |
This data is representative and may vary depending on the specific instrumentation and experimental conditions.
Visualization
Mercapturic Acid Pathway
The following diagram illustrates the general metabolic pathway for the formation of mercapturic acids from xenobiotics, the pathway in which S-benzylmercapturic acid is formed from toluene.
Caption: The Mercapturic Acid Pathway for Xenobiotic Detoxification.
Experimental Workflow
The following diagram outlines the experimental workflow for the quantification of S-benzylmercapturic acid in urine.
Caption: LC-MS/MS Workflow for SBMA Quantification.
References
Application Notes & Protocols: The Use of N-(Acetyl-d3)-S-benzyl-L-cysteine in Pharmacokinetic and Drug Metabolism Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(Acetyl-d3)-S-benzyl-L-cysteine is a stable isotope-labeled analog of S-benzylmercapturic acid (SBMA). It serves as a high-fidelity internal standard for the accurate quantification of SBMA in biological matrices, primarily urine. SBMA is a specific and sensitive biomarker for assessing exposure to toluene (B28343), a widely used industrial solvent and environmental pollutant.[1][2] The accurate measurement of SBMA is crucial for toxicokinetic studies, occupational health monitoring, and environmental exposure assessments. The incorporation of three deuterium (B1214612) atoms on the acetyl group provides a distinct mass-to-charge ratio (m/z) for detection by mass spectrometry, without altering the physicochemical properties that influence chromatographic retention and ionization efficiency.
Application in Biomonitoring of Toluene Exposure
Toluene is metabolized in the body through several pathways. While the major route involves oxidation to benzoic acid, which is then excreted as hippuric acid, a minor but highly specific pathway involves conjugation with glutathione (B108866) (GSH).[2] This conjugation, followed by enzymatic degradation, leads to the formation of SBMA, which is excreted in the urine.[1][2] Monitoring urinary SBMA is considered a more sensitive and specific method for assessing low-level toluene exposure compared to traditional markers like hippuric acid or o-cresol.[1] this compound is the ideal internal standard for these biomonitoring studies.
Metabolic Pathway of Toluene to S-Benzylmercapturic Acid (SBMA)
Caption: Toluene metabolism via the mercapturic acid pathway.
Experimental Protocols
The following protocols are based on established and validated methods for the quantification of SBMA in urine using a stable isotope-labeled internal standard.
Preparation of Stock and Working Solutions
Objective: To prepare accurate stock, intermediate, and working solutions of the analyte and the internal standard.
Materials:
-
S-Benzylmercapturic acid (SBMA) reference standard
-
This compound (d3-SBMA) internal standard (IS)
-
Methanol (LC-MS grade)
-
Deionized water
-
Calibrated analytical balance, volumetric flasks (Class A), and pipettes
Protocol:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh ~10 mg of SBMA, dissolve in methanol, and bring to a final volume of 10 mL in a volumetric flask.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh ~1 mg of d3-SBMA, dissolve in methanol, and bring to a final volume of 1 mL.
-
Intermediate and Working Solutions: Prepare serial dilutions of the stock solutions with deionized water or a suitable aqueous solution to create calibration standards and a working internal standard solution. A typical working concentration for the IS is 30 ng/mL.[3]
Sample Preparation: Solid-Phase Extraction (SPE) of Urine
Objective: To extract and concentrate SBMA and d3-SBMA from urine while removing interfering matrix components. This protocol is adapted from the NIOSH 8326 method.[2][4]
Materials:
-
Urine samples (stored frozen at -20°C or below)
-
d3-SBMA internal standard working solution (e.g., 30 ng/mL)
-
C18 SPE cartridges
-
SPE vacuum manifold
-
Acetone (B3395972), Methanol, Water (HPLC grade)
-
Centrifuge
Protocol:
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.
-
Transfer 4.0 mL of urine into a screw-capped culture tube.
-
Add 0.5 mL of deionized water.
-
Add 0.5 mL of the 30 ng/mL d3-SBMA internal standard solution.[3]
-
SPE Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 2 mL of acetone.
-
Equilibrate the cartridge with 2 mL of HPLC grade water. Do not allow the cartridge to go dry.[2]
-
-
Sample Loading: Load the 5 mL urine mixture onto the SPE cartridge. Draw the sample through at a flow rate not exceeding 1 mL/min.
-
Washing: Wash the cartridge with 1 mL of HPLC grade water.
-
Elution: Elute the analytes with 9 mL of acetone into a clean tube.
-
Drying: Evaporate the acetone eluate to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dry residue in 1 mL of the initial mobile phase (e.g., 5% acetonitrile (B52724) in water with 0.1% acetic acid).[4] Vortex to mix and transfer to an autosampler vial.
Sample Preparation Workflow:
Caption: Solid-Phase Extraction (SPE) workflow for urine samples.
LC-MS/MS Analysis
Objective: To achieve chromatographic separation and sensitive detection of SBMA and its internal standard using tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or UHPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Logical Relationship for Quantification:
Caption: Logic for analyte quantification using an internal standard.
LC Conditions (based on NIOSH Method 8326): [2]
| Parameter | Value |
| Column | C18, 3.5 µm particle size (150 mm x 3 mm) |
| Mobile Phase A | 5% Acetonitrile / 95% Water / 0.1% Acetic Acid |
| Mobile Phase B | 75% Acetonitrile / 25% Water / 0.1% Acetic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 8 µL |
| Column Temp. | Ambient or 30°C |
| Gradient | 0-10 min: 0-40% B; 10-18 min: 40-100% B; 18-20 min: 100% B |
MS/MS Conditions (Negative ESI Mode):
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Ionization Mode |
| SBMA | 252.0 | 123.0 | ESI- |
| This compound (IS) | 255.0 | 123.0 | ESI- |
Note: The fragmentor voltage and collision energy should be optimized for the specific instrument to maximize signal intensity. The transition 252 -> 123 for SBMA corresponds to the cleavage of the bond between the sulfur atom and the cysteine moiety, resulting in the benzylthio anion fragment.[4]
Quantitative Data Summary
The following tables summarize typical validation data for a method quantifying SBMA in urine. Data is derived from the NIOSH 8326 method validation report.[4][5]
Table 1: Calibration Curve and LLOQ
| Parameter | Value |
| Calibration Range | 0.5 - 50 ng/mL |
| Regression Model | Linear |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Limit of Detection (LOD) | ~0.2 ng/mL[4] |
Table 2: Accuracy and Precision Data
| QC Level | Spiked Conc. (ng/mL) | N | Mean Recovery (%) | Precision (%RSD) |
| Low | 1.0 | 3 | 103% | 4.8% |
| Low-Mid | 2.0 | 3 | 106% | 4.9% |
| Mid | 6.0 | 3 | 105% | 3.2% |
| Mid-High | 8.0 | 3 | 105% | 2.6% |
| High | 30.0 | 3 | 104% | 2.8% |
| Data represents intra-day performance and is adapted from recovery studies in the NIOSH method development.[4] |
Conclusion
This compound is an essential tool for the reliable quantification of the toluene biomarker SBMA. Its use as an internal standard in LC-MS/MS methods corrects for variability in sample preparation and instrument response, ensuring high-quality data for pharmacokinetic, biomonitoring, and toxicological studies. The detailed protocols and performance data provided here offer a robust framework for the implementation of this analytical approach in a research or clinical laboratory setting.
References
Application of N-(Acetyl-d3)-S-benzyl-L-cysteine as a Tracer Compound: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Acetyl-d3)-S-benzyl-L-cysteine is a deuterium-labeled stable isotope of S-benzyl-N-acetyl-L-cysteine (SBAC). This isotopically tagged compound serves as an invaluable tool in analytical chemistry, primarily utilized as an internal standard for the precise quantification of its unlabeled counterpart in biological matrices. Its most prominent application lies in the field of occupational and environmental health, specifically in monitoring human exposure to toluene (B28343). Toluene, a widely used industrial solvent, is metabolized in the body to a minor extent to S-benzylmercapturic acid (another name for SBAC), which is then excreted in the urine. By using this compound as a tracer, researchers can accurately measure the levels of SBAC in urine, providing a reliable biomarker of toluene uptake.
Stable isotope labeling with deuterium (B1214612) (d3) in the acetyl group offers a distinct mass shift without significantly altering the physicochemical properties of the molecule. This allows it to co-elute with the endogenous analyte during chromatographic separation while being clearly distinguishable by mass spectrometry, making it an ideal internal standard for isotope dilution mass spectrometry (IDMS) techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2][3]
Principle Applications
The primary and most well-documented application of this compound is as an internal standard for the quantitative analysis of S-benzyl-N-acetyl-L-cysteine (SBAC) in urine. This is a key method for biomonitoring toluene exposure in occupational settings.[1]
While its use as a tracer in broader pharmacokinetic or metabolic studies of other drugs is theoretically possible, its specific structure ties it closely to toluene metabolism. Therefore, its application is highly specific.
Data Presentation: Analytical Method Parameters
The following table summarizes the key quantitative parameters for the analysis of S-benzyl-N-acetyl-L-cysteine using this compound as an internal standard, based on a gas chromatography/mass spectrometry (GC/MS) method.
| Parameter | Value | Reference |
| Analytical Method | Gas Chromatography/Mass Spectrometry (GC/MS) | [1] |
| Internal Standard | This compound | [1] |
| Matrix | Human Urine | [1] |
| Linearity Range | 0.01 to 3.0 mg/L | [1] |
| Correlation Coefficient (r) | 0.998 | [1] |
| Detected Concentration in Exposed Individuals | 0.02 to 43.29 mg/L | [1] |
| Detection in Non-Exposed Individuals | Not Detected | [1] |
Experimental Protocols
Protocol 1: Quantification of S-benzyl-N-acetyl-L-cysteine in Human Urine using GC/MS
This protocol details the analytical procedure for the determination of S-benzyl-N-acetyl-L-cysteine (SBAC) in urine samples, employing this compound as an internal standard.
1. Materials and Reagents:
-
S-benzyl-N-acetyl-L-cysteine (SBAC) standard
-
This compound (internal standard)
-
Methanol (B129727) (HPLC grade)
-
Chloroform (B151607) (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
-
Sodium bicarbonate (1M solution)
-
Hydrochloric acid (concentrated)
-
Anhydrous sodium sulfate
-
Diazomethane (B1218177) (or other suitable methylating agent)
-
Urine collection containers
2. Standard and Internal Standard Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve SBAC and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of SBAC by serial dilution of the stock solution with methanol to cover the expected concentration range in urine samples (e.g., 0.01 to 3.0 mg/L).
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 1 mg/L) in methanol.
3. Sample Preparation (Liquid-Liquid Extraction): [1]
-
To a 10 mL urine sample in a screw-capped glass tube, add a known amount of the this compound internal standard working solution.
-
Add 5 mL of chloroform and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Discard the lower chloroform layer.
-
Transfer the upper aqueous layer to a new tube.
-
Add 5 mL of 1M sodium bicarbonate and vortex for 2 minutes.
-
Acidify the sample to approximately pH 1 with concentrated hydrochloric acid.
-
Add 5 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper ethyl acetate layer to a clean tube.
-
Dry the ethyl acetate extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
4. Derivatization (Methylation):
-
Reconstitute the dried extract in a small volume of methanol.
-
Add a freshly prepared ethereal solution of diazomethane dropwise until a persistent yellow color is observed. (Caution: Diazomethane is explosive and highly toxic. This step should be performed in a well-ventilated fume hood by experienced personnel).
-
Alternatively, other methylating agents like trimethylsilyldiazomethane (B103560) or methanolic HCl can be used, but reaction conditions may need optimization.
-
After 10 minutes, evaporate the excess diazomethane and solvent under a stream of nitrogen.
-
Reconstitute the final residue in a suitable volume of ethyl acetate for GC/MS analysis.
5. GC/MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for the analysis of derivatized amino acids (e.g., a non-polar or medium-polarity column).
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of around 150°C, followed by a ramp to 280°C. The exact program should be optimized for the specific column and instrument.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode.
-
Ions to Monitor:
-
For the methyl ester of SBAC: Monitor characteristic ions (e.g., m/z related to the molecular ion and specific fragments).
-
For the methyl ester of this compound: Monitor the corresponding ions with a +3 Da mass shift.
-
6. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the SBAC derivative to the peak area of the internal standard derivative against the concentration of the SBAC standards.
-
Determine the concentration of SBAC in the urine samples by interpolating the peak area ratios from the calibration curve.
Visualizations
Metabolic Pathway of Toluene to S-benzyl-N-acetyl-L-cysteine
Caption: Metabolic conversion of toluene to its major and minor metabolites.
Experimental Workflow for SBAC Quantification
Caption: Workflow for the quantification of SBAC in urine samples.
References
Application Notes and Protocols for N-(Acetyl-d3)-S-benzyl-L-cysteine in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Acetyl-d3)-S-benzyl-L-cysteine is the deuterated form of N-Acetyl-S-benzyl-L-cysteine. The primary application of stable isotope-labeled compounds like this compound is as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The deuterium (B1214612) labeling provides a distinct mass-to-charge ratio, allowing it to be differentiated from the unlabeled analyte while sharing similar chemical and physical properties.[2][3] This ensures accurate quantification in complex biological matrices. It is also identified as a labeled metabolite of Toluene.[4][5]
While its predominant use is in analytical chemistry, this document outlines investigational protocols for its application in cell-based assays. These protocols are based on the known biological activities of structurally related compounds, namely S-benzyl-L-cysteine and the widely studied N-acetyl-L-cysteine (NAC). S-benzyl-L-cysteine has been shown to inhibit the enzyme O-acetylserine(thiol) lyase, which is involved in sulfur assimilation, and can induce oxidative stress.[6][7][8] NAC is a well-known antioxidant and a precursor to the major intracellular antioxidant, glutathione (B108866) (GSH).[9][[“]] NAC is frequently used in cell-based assays to mitigate oxidative stress and assess the role of reactive oxygen species (ROS) in various cellular pathways.[11][12][13] The following protocols are designed to explore whether this compound exhibits similar or novel biological activities.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₂H₁₂D₃NO₃S[5] |
| Molecular Weight | 256.34 g/mol [5] |
| Appearance | White to Off-White Solid[5] |
| Storage Temperature | 2-8°C[4] |
| Solubility | DMSO (Slightly), Methanol (Slightly)[5] |
| CAS Number | 201404-15-1[4] |
Table 2: Example Data from a Cell Viability Assay (MTT)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 10 | 98.2 ± 5.1 |
| 50 | 95.6 ± 4.8 |
| 100 | 89.3 ± 6.2 |
| 250 | 75.1 ± 7.3 |
| 500 | 58.9 ± 8.1 |
Table 3: Example Data from an Intracellular ROS Assay (DCFH-DA)
| Treatment | Fold Change in ROS Levels (Mean ± SD) |
| Vehicle Control | 1.0 ± 0.1 |
| Positive Control (e.g., H₂O₂) | 5.5 ± 0.7 |
| This compound (250 µM) | 1.2 ± 0.2 |
| H₂O₂ + this compound (250 µM) | 3.1 ± 0.4 |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol determines the effect of this compound on cell viability. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[14]
Materials:
-
This compound
-
Cell line of interest (e.g., HepG2, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol assesses the potential antioxidant or pro-oxidant effects of this compound using the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) probe.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
DCFH-DA probe
-
Positive control for ROS induction (e.g., hydrogen peroxide, H₂O₂)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-4 hours). To assess antioxidant activity, pre-treat cells with the compound before inducing oxidative stress with a positive control like H₂O₂.
-
After treatment, wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a microplate reader.
-
Express the results as a fold change in fluorescence relative to the untreated control.
Protocol 3: Apoptosis Detection by Caspase Activity Assay
This protocol determines if this compound induces apoptosis by measuring the activity of caspases, key mediators of apoptosis.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Caspase-3/7 activity assay kit (e.g., containing a luminogenic or fluorogenic substrate)
-
Positive control for apoptosis (e.g., staurosporine)
-
White, opaque 96-well plates
-
Luminometer or fluorescence microplate reader
Procedure:
-
Seed cells in a white, opaque 96-well plate and incubate overnight.
-
Treat cells with different concentrations of this compound for various time points (e.g., 6, 12, 24 hours). Include a positive control.
-
Equilibrate the plate to room temperature.
-
Add the caspase-3/7 reagent to each well according to the manufacturer's instructions.
-
Mix by gentle shaking for 1-2 minutes.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence or fluorescence using the appropriate plate reader.
-
Normalize the signal to the number of viable cells if necessary (can be done in a parallel plate using an MTT or ATP-based assay).[14]
Visualizations
Caption: Workflow for assessing cellular responses to this compound.
Caption: Potential mechanism based on N-acetyl-L-cysteine's antioxidant properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | De-code [de-code.co.in]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of sulfur assimilation by S-benzyl-L-cysteine: Impacts on growth, photosynthesis, and leaf proteome of maize plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. consensus.app [consensus.app]
- 11. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity | MDPI [mdpi.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to optimize the synthesis yield of N-(Acetyl-d3)-S-benzyl-L-cysteine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of N-(Acetyl-d3)-S-benzyl-L-cysteine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
There are two main synthetic strategies for preparing this compound:
-
Route A: N-acetylation of L-cysteine with deuterated acetic anhydride (B1165640), followed by S-benzylation of the resulting N-(Acetyl-d3)-L-cysteine.
-
Route B: S-benzylation of L-cysteine with benzyl (B1604629) bromide to form S-benzyl-L-cysteine, followed by N-acetylation using deuterated acetic anhydride.
The choice between these routes may depend on the availability of starting materials, desired purity profile, and scalability.
Q2: What are the common impurities encountered during the synthesis?
Several impurities can arise during the synthesis, potentially impacting the final yield and purity. These include:
-
Unreacted starting materials: L-cysteine, S-benzyl-L-cysteine, or N-(Acetyl-d3)-L-cysteine.
-
Over-alkylation products: Formation of sulfonium (B1226848) salts if excess benzyl bromide is used in Route B.
-
Oxidation products: L-cystine (dimer of L-cysteine) or N,N'-Diacetyl-L-cystine can form if the reaction is exposed to air, especially at basic pH.[1]
-
S-acetylated byproducts: In Route A, small amounts of S-acetyl or N,S-diacetyl derivatives may form.[1] It has been noted that attempting to acetylate cysteine can lead to mixtures of N- and S-acetylated products.[2]
-
Racemization: While generally low, some racemization at the alpha-carbon can occur under harsh basic or acidic conditions.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material and a reference standard (if available), you can visualize the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative monitoring.[1]
Q4: What are the recommended purification methods for the final product?
The primary method for purifying this compound is recrystallization .[3] A common solvent system for recrystallization is a mixture of rectified spirit and water.[4] Other potential purification techniques include column chromatography, though this may be less practical for large-scale synthesis.
Troubleshooting Guides
Low Yield in N-acetylation Step (Route A or B)
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction (starting material remains) | Insufficient deuterated acetic anhydride. | Increase the molar equivalent of deuterated acetic anhydride to 1.1-1.2 equivalents relative to the amino group. |
| Low reaction temperature. | For the acetylation of L-cysteine, a temperature of around 60°C for 20-30 minutes has been reported to be effective.[5][6] For S-benzyl-L-cysteine, the reaction may require gentle heating. | |
| Incorrect pH. | The N-acetylation is typically carried out under slightly basic conditions to deprotonate the amino group, making it more nucleophilic. A pH range of 8-10 is often used.[5] | |
| Formation of N,S-diacetylated byproduct | Use of a strong base or high temperature. | Use a milder base such as sodium bicarbonate or perform the reaction at a lower temperature. |
| Excess acetic anhydride. | Use a stoichiometric amount or a slight excess of acetic anhydride. | |
| Significant amount of unreacted L-cysteine | Poor solubility of L-cysteine. | Use a co-solvent system such as aqueous tetrahydrofuran (B95107) to improve solubility.[1] |
Low Yield in S-benzylation Step (Route A or B)
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction (thiol starting material remains) | Insufficient benzyl bromide. | Use a slight excess (1.1-1.2 equivalents) of benzyl bromide. |
| Inadequate base. | A base is required to deprotonate the thiol group to the more nucleophilic thiolate. Sodium hydroxide (B78521) or potassium carbonate are commonly used. Ensure at least one equivalent of base is used. | |
| Low reaction temperature. | While the reaction often proceeds at room temperature, gentle heating may be required to drive it to completion. | |
| Formation of disulfide byproduct | Oxidation of the thiol starting material. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[7] Use degassed solvents.[7] |
| Formation of dibenzyl sulfide | This is an unlikely side reaction in this specific synthesis but can occur in other contexts. | Ensure proper stoichiometry and reaction conditions. |
| O-benzylation of the carboxylic acid | This is generally not a significant side reaction under the typical basic conditions used for S-benzylation. | Maintain control over the reaction temperature and stoichiometry. |
Experimental Protocols
Route A: N-acetylation followed by S-benzylation
Step 1: Synthesis of N-(Acetyl-d3)-L-cysteine
-
Materials:
-
L-cysteine
-
Acetic anhydride-d6
-
Sodium hydroxide (or other suitable base)
-
Water (degassed)
-
Hydrochloric acid (for acidification)
-
-
Procedure:
-
Dissolve L-cysteine in degassed water and cool the solution in an ice bath.
-
Adjust the pH of the solution to 8-10 with a solution of sodium hydroxide.
-
Slowly add 1.1 equivalents of acetic anhydride-d6 to the solution while maintaining the pH with the addition of sodium hydroxide.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete as monitored by TLC.
-
Acidify the reaction mixture to pH 2-3 with hydrochloric acid.
-
The product, N-(Acetyl-d3)-L-cysteine, may precipitate upon acidification. If so, it can be collected by filtration. Otherwise, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The crude product can be purified by recrystallization.
-
Step 2: Synthesis of this compound
-
Materials:
-
N-(Acetyl-d3)-L-cysteine
-
Benzyl bromide
-
Sodium hydroxide (or other suitable base)
-
Ethanol (or other suitable solvent)
-
-
Procedure:
-
Dissolve N-(Acetyl-d3)-L-cysteine in a suitable solvent such as ethanol.
-
Add at least two equivalents of a base (e.g., sodium hydroxide) to deprotonate both the carboxylic acid and the thiol.
-
Slowly add 1.1 equivalents of benzyl bromide to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Acidify the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
-
Route B: S-benzylation followed by N-acetylation
Step 1: Synthesis of S-benzyl-L-cysteine
-
Materials:
-
L-cysteine
-
Benzyl bromide
-
Sodium hydroxide
-
Water (degassed)
-
-
Procedure:
-
Dissolve L-cysteine in an aqueous solution of sodium hydroxide under an inert atmosphere.
-
Slowly add benzyl bromide to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
The product, S-benzyl-L-cysteine, will precipitate from the solution.
-
Collect the product by filtration, wash with cold water, and dry.
-
A reported study achieved a yield of up to 91.26% for this step under optimized conditions.[8]
-
Step 2: Synthesis of this compound
-
Materials:
-
S-benzyl-L-cysteine
-
Acetic anhydride-d6
-
Sodium bicarbonate (or other mild base)
-
A suitable solvent (e.g., aqueous ethanol)
-
-
Procedure:
-
Suspend S-benzyl-L-cysteine in a suitable solvent system.
-
Add a mild base, such as sodium bicarbonate, to the suspension.
-
Slowly add 1.1 equivalents of acetic anhydride-d6 to the mixture.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Work up the reaction by acidifying the mixture and extracting the product.
-
Purify the final product by recrystallization.
-
Data Presentation
Table 1: Comparison of Reaction Parameters for N-acetylation
| Parameter | Condition for L-cysteine | Condition for S-benzyl-L-cysteine | Reference |
| Acetylation Agent | Acetic Anhydride-d6 | Acetic Anhydride-d6 | [5] |
| Solvent | Aqueous | Aqueous Ethanol / Dioxane | [6] |
| Base | Sodium Hydroxide | Sodium Bicarbonate | [5] |
| Temperature | 40-60 °C | Room Temperature to 50 °C | [5] |
| pH | 9-12 | 8-10 | [5] |
| Typical Yield | >90% (for non-deuterated) | Not specified | [1] |
Table 2: Troubleshooting Summary for Low Yield
| Issue | Potential Cause | Key Optimization Strategy |
| Incomplete N-acetylation | Incorrect pH, insufficient reagent | Adjust pH to 8-10, use slight excess of acetic anhydride-d6. |
| Incomplete S-benzylation | Inadequate base, insufficient reagent | Use at least 2 eq. of base (Route A) or 1 eq. (Route B), use slight excess of benzyl bromide. |
| Disulfide Formation | Oxygen exposure | Perform reaction under inert atmosphere with degassed solvents. |
| Product Loss During Workup | Emulsion formation, poor extraction | Use brine to break emulsions, ensure proper pH for extraction. |
| Product Loss During Purification | Product remains in mother liquor | Cool the recrystallization solution slowly and for a sufficient time. |
Visualizations
Caption: Synthetic Routes to this compound.
Caption: Troubleshooting Flowchart for Low Synthesis Yield.
References
- 1. mdpi.com [mdpi.com]
- 2. drjockers.com [drjockers.com]
- 3. N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods - UTAH Trading [utah.ae]
- 4. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104844488A - Production method of N-acetyl-L-cysteine - Google Patents [patents.google.com]
- 6. CN109096161B - Preparation method of N-acetylcysteine - Google Patents [patents.google.com]
- 7. Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Overcoming challenges in the purification of N-(Acetyl-d3)-S-benzyl-L-cysteine.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of N-(Acetyl-d3)-S-benzyl-L-cysteine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | - The compound is too soluble in the chosen solvent. - The cooling process was too rapid, leading to the formation of fine crystals that were lost during filtration. - The volume of solvent used was too large. | - Select a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated. - Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. - Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Product Oiling Out During Recrystallization | - The melting point of the impurity is lower than the boiling point of the solvent. - The compound is highly impure. | - Use a lower boiling point solvent or a solvent mixture. - Perform a preliminary purification step, such as a column chromatography, to remove the bulk of the impurities before recrystallization. |
| Incomplete Separation by Column Chromatography | - The polarity of the eluent is too high or too low. - The column was not packed properly, leading to channeling. - The sample was overloaded on the column. | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. - Ensure the column is packed uniformly without any air bubbles. - Use an appropriate amount of sample for the column size. |
| Presence of Starting Materials in the Final Product | - Incomplete reaction during synthesis. - Inefficient purification. | - Monitor the reaction progress using TLC or another analytical technique to ensure completion. - Optimize the purification protocol, potentially by using a different chromatographic method or recrystallization solvent. |
| Product Appears Colored | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution during recrystallization and filter it off before cooling.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted L-cysteine, benzyl (B1604629) chloride, and byproducts from the acetylation and benzylation reactions.[2] Depending on the synthetic route, side products from over-alkylation or oxidation of the thiol group (if unprotected) can also be present.
Q2: What is a good starting point for a recrystallization solvent system?
A2: Given that N-acetyl-S-benzyl-L-cysteine is reported to be very soluble in water and slightly soluble in ethanol (B145695) and methanol, a mixed solvent system is a good starting point.[3][4] A mixture of ethanol/water or methanol/water could be effective. The general approach is to dissolve the compound in a minimal amount of the "good" solvent (e.g., hot alcohol) and then slowly add the "poor" solvent (e.g., water) until the solution becomes cloudy. Then, heat the solution until it becomes clear again and allow it to cool slowly.
Q3: What type of chromatography is best suited for purifying this compound?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for the purification of N-acetyl-S-benzyl-L-cysteine and related compounds due to the presence of the non-polar benzyl group.[5] For larger-scale purification, normal-phase column chromatography using silica (B1680970) gel can also be employed.
Q4: How does the deuterium (B1214612) labeling in this compound affect its purification?
A4: The deuterium labeling on the acetyl group has a negligible effect on the physicochemical properties of the molecule. Therefore, the purification protocol for the deuterated compound will be virtually identical to that of its non-deuterated counterpart.
Q5: What are the key physicochemical properties of N-acetyl-S-benzyl-L-cysteine to consider during purification?
A5: The key properties are its melting point of approximately 162-163°C and its solubility.[3] It is slightly soluble in DMSO, ethanol, and methanol, and very soluble in water.[3][4] Its LogP value of 1.9 suggests a moderate level of lipophilicity, which is important for selecting chromatographic conditions.[3]
Experimental Protocols
Recrystallization of this compound
Objective: To purify crude this compound by removing impurities through crystallization.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Heating plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add deionized water dropwise until the solution becomes slightly turbid.
-
Gently heat the solution until it becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Column Chromatography Purification
Objective: To purify this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Ethyl acetate (B1210297)
-
Glass column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of ethyl acetate.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity.
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common purification challenges.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods - UTAH Trading [utah.ae]
- 3. N-Acetyl-S-benzyl-L-cysteine|lookchem [lookchem.com]
- 4. N-ACETYL-S-BENZYL-L-CYSTEINE, CAS No. 19542-77-9 - iChemical [ichemical.com]
- 5. benchchem.com [benchchem.com]
Techniques for improving HPLC peak resolution for N-(Acetyl-d3)-S-benzyl-L-cysteine.
Welcome to the technical support center for the HPLC analysis of N-(Acetyl-d3)-S-benzyl-L-cysteine. This resource provides in-depth troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their chromatographic separations for this compound.
Troubleshooting Guide: Improving Peak Resolution
Poor peak resolution in HPLC can stem from a variety of factors, leading to inaccurate quantification and difficulty in identifying impurities. This guide addresses common issues encountered during the analysis of this compound and provides systematic solutions.
Issue 1: Poor Resolution Between the Main Peak and Impurities
Symptom: The peak for this compound is not baseline separated from an adjacent peak.
Possible Causes and Solutions:
| Cause | Recommended Action | Detailed Protocol |
| Inappropriate Mobile Phase Strength | Adjust the organic-to-aqueous solvent ratio. A lower percentage of organic solvent generally increases retention and can improve the separation of closely eluting peaks.[1][2][3] | --INVALID-LINK-- |
| Suboptimal Mobile Phase pH | Modify the pH of the aqueous portion of the mobile phase. For acidic compounds like this compound, a lower pH (e.g., 2.5-3.5) can suppress the ionization of both the analyte and residual silanol (B1196071) groups on the column, leading to sharper peaks and altered selectivity.[4][5][6] | --INVALID-LINK-- |
| Incorrect Organic Modifier | Change the organic solvent (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa). Different organic modifiers can alter selectivity by changing the interactions between the analyte and the stationary phase.[7][8][9] | N/A |
| Inadequate Column Temperature | Optimize the column temperature. Lowering the temperature can increase retention and may enhance resolution, while higher temperatures can improve efficiency but may decrease retention.[1][10][11] | N/A |
Issue 2: Peak Tailing
Symptom: The peak for this compound is asymmetrical, with a drawn-out trailing edge.
Possible Causes and Solutions:
| Cause | Recommended Action | Detailed Protocol |
| Secondary Silanol Interactions | Add a mobile phase modifier like trifluoroacetic acid (TFA) or formic acid to suppress silanol activity. Operating at a lower pH (2.5-3.5) is also effective.[6][12][13][14] | --INVALID-LINK-- |
| Column Overload | Reduce the sample concentration or injection volume. Overloading the column can lead to peak distortion.[1][15] | N/A |
| Column Contamination | Use a guard column and/or flush the analytical column with a strong solvent to remove strongly retained compounds.[6] | N/A |
| Metal Chelation | If metal-sensitive impurities are present or if the analyte itself chelates with trace metals in the HPLC system, consider adding a chelating agent like EDTA to the mobile phase, or use a metal-free column.[16] | N/A |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A good starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a mixture of water and acetonitrile, both containing a small amount of acid such as 0.1% formic acid or trifluoroacetic acid to control pH and improve peak shape. A gradient elution from a lower to a higher concentration of acetonitrile is often effective in separating the main compound from potential impurities.
Q2: How does the mobile phase pH affect the retention time of this compound?
This compound is an acidic compound due to its carboxylic acid group. In reversed-phase HPLC, as the pH of the mobile phase increases towards the pKa of the carboxylic acid, the compound becomes more ionized (negatively charged) and thus more polar. This increased polarity leads to a decrease in retention time on a nonpolar C18 stationary phase. Conversely, lowering the pH will make the compound less ionized and more retained.[4][5]
Q3: Can I use methanol instead of acetonitrile as the organic modifier?
Yes, methanol can be used as an alternative to acetonitrile. The choice of organic modifier can significantly impact the selectivity of the separation.[7][8][9] Methanol is more polar and has a different solvent strength compared to acetonitrile, which can alter the elution order of your analyte and any impurities. If you are experiencing co-elution, switching the organic solvent is a powerful tool for changing the selectivity of your separation.[2]
Q4: My peak shape is still poor even after optimizing the mobile phase. What else can I check?
If peak shape issues persist after mobile phase optimization, consider the following:
-
Column Health: The column may be old, contaminated, or have a void at the inlet. Try flushing it with a strong solvent or replace it if necessary.[6]
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening. Ensure that all connections are made with minimal tubing length and appropriate inner diameter.
-
Sample Solvent: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[17] Ideally, the sample should be dissolved in the initial mobile phase.[14]
Quantitative Data Summary
The following tables provide illustrative data on how different HPLC parameters can affect the separation of this compound and a potential closely-eluting impurity.
Table 1: Effect of Mobile Phase pH on Retention Time and Resolution
| Mobile Phase pH | Retention Time (Analyte, min) | Retention Time (Impurity, min) | Resolution (Rs) |
| 2.5 | 12.8 | 13.5 | 1.8 |
| 3.5 | 11.2 | 11.7 | 1.2 |
| 4.5 | 9.5 | 9.8 | 0.8 |
Conditions: C18 column (4.6 x 150 mm, 5 µm), 40% Acetonitrile in water with 0.1% Formic Acid (pH adjusted with ammonia), flow rate 1.0 mL/min.
Table 2: Effect of Organic Modifier on Selectivity
| Organic Modifier | Retention Time (Analyte, min) | Retention Time (Impurity, min) | Selectivity (α) |
| Acetonitrile | 12.8 | 13.5 | 1.05 |
| Methanol | 15.2 | 16.5 | 1.08 |
Conditions: C18 column (4.6 x 150 mm, 5 µm), 40% organic modifier in water with 0.1% Formic Acid, flow rate 1.0 mL/min.
Experimental Protocols
Protocol 1: Mobile Phase Gradient Optimization
This protocol outlines a systematic approach to developing a gradient elution method to improve the resolution of this compound from its impurities.
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Initial Scouting Gradient:
-
Run a broad gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
This will help to determine the approximate elution time of the analyte and any impurities.
-
-
Develop a Focused Gradient:
-
Based on the scouting run, create a shallower gradient around the elution time of the target analyte. For example, if the analyte elutes at 40% B, you might try a gradient from 30% to 50% B over 15 minutes.
-
-
Fine-tune the Gradient:
-
Adjust the slope of the gradient to improve the separation of closely eluting peaks. A shallower gradient will increase the separation between peaks.
-
Protocol 2: Mobile Phase pH Adjustment
This protocol describes how to evaluate the effect of mobile phase pH on peak shape and resolution.
-
Prepare Buffered Mobile Phases:
-
Prepare a series of aqueous mobile phase components (e.g., 10 mM phosphate (B84403) buffer) at different pH values (e.g., 2.5, 3.0, 3.5, 4.0).
-
-
Isocratic Analysis:
-
For each pH value, prepare a mobile phase with a constant percentage of organic solvent (e.g., 40% Acetonitrile).
-
Equilibrate the column with the new mobile phase for at least 10 column volumes.
-
-
Inject Standard and Analyze:
-
Inject a standard solution of this compound containing a known impurity.
-
Monitor the retention time, peak shape (asymmetry), and resolution between the analyte and the impurity.
-
-
Select Optimal pH:
-
Choose the pH that provides the best balance of retention, peak shape, and resolution.
-
Visualizations
Caption: A workflow for troubleshooting poor HPLC peak resolution.
Caption: Key factors influencing HPLC peak resolution.
References
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. blog.truegeometry.com [blog.truegeometry.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Effect of Organic Solvent on Selectivity in LC Separations [restek.com]
- 9. Effect of Organic Solvent on Selectivity in LC Separations [restek.com]
- 10. Temperature effect on chiral recognition of some amino acids with molecularly imprinted polymer filled capillary electrochromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromtech.com [chromtech.com]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 14. researchgate.net [researchgate.net]
- 15. silicycle.com [silicycle.com]
- 16. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 17. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
Technical Support Center: Identifying Common Mass Spectrometry Artifacts with N-(Acetyl-d3)-S-benzyl-L-cysteine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-(Acetyl-d3)-S-benzyl-L-cysteine as an internal standard in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in mass spectrometry?
A1: this compound is a deuterium-labeled stable isotope analog of S-benzyl-N-acetyl-L-cysteine. In mass spectrometry, it is primarily used as an internal standard for the quantitative analysis of its unlabeled counterpart.[1] Its chemical identity to the analyte, with a mass shift due to the deuterium (B1214612) atoms, allows it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thus correcting for variability and improving the accuracy and precision of quantification.[2] It is particularly useful as a biomarker for assessing exposure to toluene (B28343).[3]
Q2: What are the most common mass spectrometry artifacts I might encounter when using this compound?
A2: Common artifacts can be broadly categorized as those related to the instrument and those specific to the use of a deuterium-labeled internal standard. General artifacts include adduct formation (e.g., sodium [M+Na]+, potassium [M+K]+), in-source fragmentation, and the presence of background ions from solvents or the sample matrix. Artifacts specific to deuterium-labeled standards include isotopic exchange (back-exchange of deuterium for hydrogen), chromatographic shifts relative to the unlabeled analyte, and potential isotopic impurities in the standard itself.
Q3: What is the expected mass and molecular formula for this compound?
A3: The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₂D₃NO₃S |
| Molecular Weight | 256.34 g/mol |
| Exact Mass | 256.0961 Da |
| Unlabeled CAS Number | 19542-77-9 |
Source: LGC Standards[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Problem 1: Poor Signal Intensity or No Signal for this compound
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Incorrect Mass Spectrometer Settings | Verify that the mass spectrometer is set to monitor the correct m/z for the protonated molecule [M+H]⁺ of this compound (approximately 257.1 m/z). Ensure that the ionization source parameters (e.g., spray voltage, gas flows, temperature) are optimized for this compound. |
| Sample Preparation Issues | Ensure proper reconstitution of the lyophilized standard and accurate spiking into the samples. Verify the final concentration is within the instrument's detection range. |
| Degradation of the Standard | N-acetyl-cysteine derivatives can be susceptible to oxidation. Ensure the standard is stored correctly, as per the manufacturer's instructions, and prepare fresh working solutions regularly. |
| Ion Suppression | Co-eluting matrix components can suppress the ionization of the internal standard. Optimize the chromatographic separation to separate the analyte and internal standard from interfering matrix components. |
Problem 2: Inaccurate Quantification and Poor Reproducibility
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Isotopic Exchange (Back-Exchange) | The deuterium atoms on the acetyl group are generally stable. However, under certain pH and temperature conditions during sample preparation or in the ion source, back-exchange with protons from the solvent can occur. This leads to a decrease in the signal of the deuterated standard and an increase in the signal of the unlabeled analyte. To mitigate this, maintain a controlled pH and temperature throughout the sample preparation process. |
| Chromatographic Shift | Deuterium-labeled standards can sometimes exhibit a slight shift in retention time compared to their unlabeled counterparts. This can lead to differential ion suppression effects and impact quantification. Ensure that the chromatographic peak integration windows for both the analyte and the internal standard are appropriate and that the degree of separation is consistent across all samples. |
| Isotopic Impurity of the Standard | The this compound standard may contain a small percentage of the unlabeled form. This can lead to an overestimation of the analyte concentration, especially at low levels. Check the certificate of analysis for the isotopic purity of the standard. |
Experimental Protocols
Protocol: Quantification of S-benzyl-N-acetyl-L-cysteine in Urine using this compound as an Internal Standard
This protocol provides a general workflow for the analysis of urinary S-benzyl-N-acetyl-L-cysteine (a biomarker of toluene exposure) using LC-MS/MS.
1. Materials and Reagents
-
S-benzyl-N-acetyl-L-cysteine (analyte standard)
-
This compound (internal standard)
-
LC-MS grade water, acetonitrile (B52724), and formic acid
-
Urine samples
2. Sample Preparation
-
Thaw urine samples to room temperature.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet any precipitates.
-
Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
-
Add 10 µL of a 1 µg/mL solution of this compound in methanol.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and then centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | S-benzyl-N-acetyl-L-cysteine: m/z 254.1 → 162.1this compound: m/z 257.1 → 162.1 |
Note: These are starting parameters and may require optimization for your specific instrumentation.
Visualizations
Logical Workflow for Troubleshooting Poor Internal Standard Signal
Caption: A logical workflow for troubleshooting poor internal standard signal.
Anticipated Fragmentation Pathway of this compound
Based on the fragmentation of similar N-acetyl-cysteine derivatives, the following is a plausible fragmentation pathway for this compound in positive ion mode. The most likely fragmentation involves the neutral loss of the benzyl (B1604629) group.
Caption: Anticipated fragmentation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Unusual fragmentation of derivatized cysteine-containing peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of S-benzyl-N-acetyl-L-cysteine by gas chromatography/mass spectrometry as a new marker of toluene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | LGC Standards [lgcstandards.com]
How to prevent oxidation of N-(Acetyl-d3)-S-benzyl-L-cysteine during sample preparation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of N-(Acetyl-d3)-S-benzyl-L-cysteine during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oxidation a concern?
This compound is a deuterated and S-benzylated derivative of N-acetyl-L-cysteine. The S-benzyl group serves as a protecting group for the reactive thiol, making the molecule generally stable. However, the thioether linkage can be susceptible to oxidation under certain sample preparation conditions, which can impact the accuracy and reproducibility of analytical measurements, particularly when it is used as an internal standard in quantitative mass spectrometry.[1]
Q2: What are the primary oxidative products of this compound?
The primary oxidation products involve the sulfur atom of the thioether linkage. The two main oxidative modifications are:
-
Sulfoxide (B87167) formation: Addition of one oxygen atom (+16 Da mass shift).
-
Sulfone formation: Addition of two oxygen atoms (+32 Da mass shift).[2]
These modifications can be induced by strong oxidizing agents, reactive oxygen species, or even during the ionization process in mass spectrometry.[2][3]
Q3: My sample analysis shows unexpected peaks with +16 Da and +32 Da mass shifts. What could be the cause?
These mass shifts are characteristic of sulfoxide and sulfone formation, respectively, indicating oxidation of your this compound standard. This could be happening at various stages of your sample preparation or analysis. Refer to the troubleshooting guide below to identify and mitigate the potential sources of oxidation.
Troubleshooting Guide: Preventing Oxidation
Issue: Oxidation of this compound Detected
This guide will help you pinpoint the source of oxidation and provide corrective actions.
Potential Cause 1: Reagent Quality and Solvent Purity
-
Troubleshooting Steps:
-
Check Solvent Purity: Peroxides can form in older solvents, especially ethers like THF and dioxane, which are potent oxidizing agents. Use fresh, high-purity, or HPLC-grade solvents.
-
Test for Peroxides: Use peroxide test strips to check for the presence of peroxides in your solvents.
-
Use Stabilized Solvents: Some solvents are supplied with stabilizers like BHT to inhibit peroxide formation.
-
-
Corrective Actions:
-
Purchase solvents in smaller quantities to ensure they are used before significant peroxide formation can occur.
-
Store solvents in a cool, dark place and tightly sealed.
-
If peroxides are detected, either discard the solvent or purify it using an appropriate method (e.g., passing through an alumina (B75360) column).
-
Potential Cause 2: Exposure to Atmospheric Oxygen
-
Troubleshooting Steps:
-
Review Sample Handling Procedures: Are samples left open to the air for extended periods? Are vortexing or sonication steps introducing excessive oxygen?
-
-
Corrective Actions:
-
Work under an Inert Atmosphere: For critical samples, perform sample preparation steps in a glove box or under a gentle stream of inert gas like argon or nitrogen.
-
Degas Solvents: Degas solvents by sparging with an inert gas, sonication under vacuum, or freeze-pump-thaw cycles.
-
Minimize Headspace: Use vials that are appropriately sized for your sample volume to minimize the amount of air in the headspace.
-
Potential Cause 3: Presence of Metal Ion Contaminants
-
Troubleshooting Steps:
-
Evaluate Water Source: Metal ions in water can catalyze oxidation reactions.
-
Check Labware: Glassware that has not been properly cleaned can be a source of metal ion contamination.
-
-
Corrective Actions:
-
Use High-Purity Water: Utilize deionized, distilled, or HPLC-grade water.
-
Incorporate a Chelating Agent: Add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffers and solutions to sequester metal ions. A typical concentration is 0.1-1 mM.
-
Potential Cause 4: High Temperature and Light Exposure
-
Troubleshooting Steps:
-
Assess Incubation Conditions: Are samples incubated at elevated temperatures for long durations?
-
Check Light Exposure: Are samples, especially those in clear vials, exposed to direct sunlight or harsh laboratory lighting?
-
-
Corrective Actions:
-
Maintain Low Temperatures: Keep samples on ice or in a cooling block whenever possible.
-
Protect from Light: Use amber vials or wrap clear vials in aluminum foil to protect light-sensitive compounds.
-
Quantitative Data Summary
The following table summarizes the mass shifts associated with the primary oxidative modifications of this compound.
| Modification | Mass Change (Da) | Chemical Formula Change |
| Sulfoxide | +15.9949 | +O |
| Sulfone | +31.9898 | +O₂ |
Experimental Protocols
Protocol 1: Standard Sample Preparation with Antioxidant Measures
This protocol is designed for the preparation of this compound in a biological matrix (e.g., plasma, urine) for LC-MS analysis.
-
Reagent Preparation:
-
Prepare all aqueous solutions and buffers using high-purity, deionized water.
-
If not using freshly opened solvents, test for peroxides.
-
Consider adding an antioxidant like 0.05% (w/v) butylated hydroxytoluene (BHT) to organic solvents used for extraction.
-
Incorporate 0.1 mM EDTA into aqueous buffers to chelate metal ions.
-
-
Sample Thawing and Handling:
-
Thaw biological samples on ice.
-
Keep samples cooled throughout the preparation process.
-
-
Protein Precipitation/Extraction:
-
To 100 µL of the sample, add the internal standard (this compound).
-
Add 300 µL of ice-cold acetonitrile (B52724) (or other suitable organic solvent) containing 0.1% formic acid to precipitate proteins. The acidic condition helps to maintain the stability of the analyte.
-
Vortex briefly (5-10 seconds). Avoid excessive vortexing which can introduce oxygen.
-
-
Centrifugation:
-
Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean, labeled autosampler vial (amber vials are recommended).
-
-
Evaporation and Reconstitution (if necessary):
-
If concentration is required, evaporate the solvent under a gentle stream of nitrogen. Avoid high temperatures.
-
Reconstitute the sample in the mobile phase.
-
-
Analysis:
-
Proceed with LC-MS analysis.
-
Visualizations
Caption: Recommended workflow for sample preparation to minimize oxidation.
Caption: Potential oxidation pathway of the thioether linkage.
Caption: Decision tree for troubleshooting oxidation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mediating Oxidation of Thioethers with Iodine—A Mild and Versatile Pathway to Trigger the Formation of Peptide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal intensity for N-(Acetyl-d3)-S-benzyl-L-cysteine in analytical instruments.
Technical Support Center: N-(Acetyl-d3)-S-benzyl-L-cysteine Analysis
Welcome to the technical support center for the analysis of this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to help you resolve issues related to low signal intensity in your analytical instruments.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low signal or no signal at all for my this compound internal standard. What are the primary areas I should investigate?
A1: Low signal intensity for this compound is a common issue that can typically be traced back to one of three main areas:
-
Mass Spectrometry (MS) Settings: Incorrect or sub-optimal MS parameters are a frequent cause of poor signal. This includes the ionization mode, mass transitions, and source parameters.
-
Sample Preparation: Issues during the extraction and cleanup process can lead to significant loss of the analyte before it even reaches the instrument. This can be due to analyte degradation or inefficient extraction.
-
Liquid Chromatography (LC) and Matrix Effects: The chromatographic conditions and co-eluting matrix components can suppress the ionization of your target analyte, leading to a reduced signal.
We recommend a systematic approach to troubleshooting, starting with your MS settings, then reviewing your sample preparation protocol, and finally investigating potential LC and matrix effect issues.
Q2: What are the optimal mass spectrometry settings for this compound?
A2: this compound, like its non-deuterated analog S-benzylmercapturic acid, is most effectively analyzed in negative ion mode electrospray ionization (ESI-) .
For tandem mass spectrometry (MS/MS), you will need to set up Multiple Reaction Monitoring (MRM). The precursor ion will be the deprotonated molecule, and you will monitor for specific product ions. While the optimal collision energy will need to be determined empirically on your specific instrument, a good starting point can be derived from methods for similar compounds.
Q3: My signal intensity is inconsistent between samples. What could be causing this variability?
A3: Inconsistent signal intensity, particularly when analyzing biological samples like urine, is often a result of matrix effects . Ion suppression is a well-documented problem in LC-MS/MS analysis and occurs when co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest.[1]
To address this, consider the following:
-
Improve Sample Cleanup: Enhance your sample preparation to better remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at this than simpler methods like protein precipitation or "dilute-and-shoot".
-
Optimize Chromatography: Adjust your LC gradient to better separate the this compound from the regions where matrix components elute.
-
Sample Dilution: Diluting your sample can sometimes mitigate matrix effects, but be mindful that this will also reduce the concentration of your analyte.
Q4: I suspect my sample preparation is causing the low signal. What are some common pitfalls?
A4: Several factors during sample preparation can lead to low signal intensity:
-
Analyte Stability: S-benzylmercapturic acid has been shown to be sensitive to light. It is recommended to use amber glass autosampler vials or other methods to protect your samples from light, especially during long analytical runs.[1] Samples are generally stable when stored frozen.[1]
-
Extraction Inefficiency: The choice of extraction solvent and pH are critical for efficiently recovering mercapturic acids from a sample matrix. For liquid-liquid extraction (LLE), ensure the pH of your aqueous sample is adjusted to be acidic to protonate the carboxylic acid group, making it more amenable to extraction into an organic solvent.
-
Incomplete Reconstitution: After evaporating the extraction solvent, ensure the dried extract is fully redissolved in the reconstitution solvent. Sonication can aid in this process.
Q5: Could the issue be related to the stability of the compound itself?
A5: Yes, stability can be a factor. While S-benzylmercapturic acid is reported to be stable in frozen urine for over a month and can withstand several freeze-thaw cycles, it is susceptible to degradation when exposed to light.[1] To ensure the stability of your this compound standard:
-
Store stock solutions in amber vials at 4°C or frozen.
-
Prepare working solutions fresh.
-
Use amber autosampler vials for your analytical runs.
Quantitative Data Summary
The following tables provide a summary of typical parameters used for the analysis of S-benzylmercapturic acid, the non-deuterated analog of your internal standard. These should serve as a good starting point for your method development and troubleshooting.
Table 1: Mass Spectrometry Parameters for S-Benzylmercapturic Acid (SBMA)
| Parameter | Setting | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Negative | [2][3] |
| Capillary Voltage | -3500 V to -4500 V | [2] |
| Source Temperature | 350 °C to 450 °C | [2] |
| Nebulizer Gas | 6 psi | [2] |
| MRM Transition (Quantifier) | To be determined for d3-analog | |
| MRM Transition (Qualifier) | To be determined for d3-analog |
Note: The exact mass transitions for this compound will need to be determined by infusing a standard solution into the mass spectrometer. The precursor ion will be [M-H]-, and the product ions will be fragments of this precursor.
Table 2: Liquid Chromatography Parameters for S-Benzylmercapturic Acid
| Parameter | Typical Value | Reference |
| Column | C18 Reverse Phase | [2] |
| Mobile Phase A | Water with 0.1% Formic or Acetic Acid | [2] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic or Acetic Acid | [2] |
| Flow Rate | 0.2 - 0.5 mL/min | |
| Gradient | A gradient from low to high organic phase is typical | [2] |
Experimental Protocols
Protocol 1: Sample Preparation of Urine Samples using Liquid-Liquid Extraction (LLE)
This protocol is a general guideline for the extraction of mercapturic acids from urine.
-
Sample Thawing: Thaw frozen urine samples at room temperature.
-
Aliquoting: Vortex the samples and transfer a 1 mL aliquot to a clean tube.
-
Internal Standard Spiking: Add the this compound internal standard solution to the urine aliquot.
-
Acidification: Acidify the sample to a pH of approximately 3 by adding a small volume of formic acid or hydrochloric acid.
-
Extraction: Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE)).
-
Mixing: Vortex the mixture vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase. Vortex and sonicate to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting low signal intensity.
Caption: A systematic workflow for troubleshooting low signal intensity.
Caption: Key steps in the sample preparation workflow.
References
Minimizing matrix effects for N-(Acetyl-d3)-S-benzyl-L-cysteine in complex biological samples.
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects when analyzing N-(Acetyl-d3)-S-benzyl-L-cysteine in complex biological samples using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for my analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix, such as plasma, urine, or tissue homogenates.[1] This interference can cause ion suppression (decreased signal) or ion enhancement (increased signal), which negatively impacts the accuracy, precision, and sensitivity of your analytical method.[2] Endogenous materials like phospholipids (B1166683), proteins, and salts are common culprits.[1][3]
Q2: What are the primary causes of matrix effects in biological samples?
A2: The primary causes are endogenous and exogenous compounds that co-exist with your target analyte in the biological matrix.[4] Phospholipids are a major source of ion suppression, especially in plasma samples.[4][5] Other sources include proteins, peptides, salts, and detergents.[3][6] These substances can compete with the analyte for ionization in the MS source, alter the physical properties of the ESI droplets, or contaminate the ion source over time.[6][7][8] Electrospray ionization (ESI) is generally more susceptible to these effects than atmospheric pressure chemical ionization (APCI).[4][6][9]
Q3: How can I detect and quantify the extent of matrix effects in my assay?
A3: The most common method to quantitatively assess matrix effects is the post-extraction spike method.[4] This involves comparing the analyte's signal in a blank matrix extract that has been spiked after extraction to the signal of the analyte in a pure solvent.[8] A significant difference between these signals indicates the presence of ion suppression or enhancement.[8] A qualitative method, known as post-column infusion, can also be used to identify regions in the chromatogram where matrix effects occur.[3][10]
Q4: I'm using a stable isotope-labeled internal standard (SIL-IS), this compound. Shouldn't this correct for all matrix effects?
A4: Using a SIL-IS is the preferred method to compensate for matrix effects, as it should theoretically experience the same degree of ion suppression or enhancement as the non-labeled analyte.[4] However, it does not eliminate the underlying problem. If ion suppression is severe, the signal for both the analyte and the internal standard can be drastically reduced, potentially falling below the limit of quantification (LOQ).[4] This loss of sensitivity is a critical issue that must be addressed by improving sample cleanup or chromatographic separation.[4][7]
Troubleshooting Guide
Problem: Poor Sensitivity / Low Analyte Signal
| Possible Cause | Recommended Solution |
| Significant Ion Suppression | The most common cause. Co-eluting matrix components, particularly phospholipids, are reducing the ionization efficiency of your analyte.[7][11] |
| 1. Improve Sample Preparation: This is the most effective strategy.[4] Switch from Protein Precipitation (PPT) to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interferences.[12] Mixed-mode SPE can be particularly effective for removing phospholipids.[12] | |
| 2. Optimize Chromatography: Modify your LC gradient to better separate the analyte from the region where ion suppression occurs (often the "phospholipid zone").[7][10] Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl). | |
| 3. Check MS Source Conditions: Clean the ion source.[7] Optimize source parameters like gas flow, desolvation temperature, and capillary voltage for your specific analyte.[7] | |
| Suboptimal Sample pH during Extraction | The analyte's charge state affects its extraction efficiency in LLE and some SPE methods. |
| For LLE, adjust the sample pH to be at least two units lower than the pKa of the acidic analyte to ensure it is in its neutral, more extractable form.[4] |
Problem: High Variability in Results / Poor Precision
| Possible Cause | Recommended Solution |
| Inconsistent Matrix Effects | Matrix composition can vary significantly between different samples or lots, causing variable ion suppression.[6] |
| 1. Use Matrix-Matched Calibrators: Prepare your calibration standards in the same blank biological matrix as your unknown samples. This helps to normalize the response by ensuring calibrators and samples are affected similarly.[9][13] | |
| 2. Enhance Sample Cleanup: A more robust sample preparation method (like SPE) will provide cleaner extracts, reducing the variability caused by matrix components.[12] | |
| Internal Standard (IS) Issues | The SIL-IS may not be perfectly co-eluting with the analyte, or there may be an unforeseen interference with the IS. |
| 1. Verify Co-elution: Overlay the chromatograms of the analyte and the IS to ensure they have identical retention times. | |
| 2. Check for IS Interferences: Analyze a blank matrix sample to ensure there are no endogenous peaks at the retention time and mass transition of your IS. |
Problem: Inaccurate Quantification / Poor Accuracy
| Possible Cause | Recommended Solution |
| Uncorrected Matrix Effects | Consistent ion suppression or enhancement is biasing the results. |
| 1. Implement Matrix-Matched Calibration: This is crucial for accuracy to ensure the calibration curve reflects the analytical conditions of the actual samples.[9] | |
| 2. Re-evaluate Sample Preparation: The current method may not be sufficiently removing a consistent interference.[14] Consider a different SPE phase or LLE solvent system. | |
| Analyte Instability | This compound may be degrading during sample collection, storage, or processing. |
| 1. Perform Stability Studies: Assess the stability of the analyte in the biological matrix under different conditions (e.g., freeze-thaw cycles, bench-top stability). A study on the parent compound, N-acetyl-l-cysteine, showed minimal degradation (0.48-0.89%) over 24 hours.[15] |
Data & Methodologies
Data Presentation
Table 1: Comparison of Common Sample Preparation Techniques
| Technique | Principle | Effectiveness in Reducing Matrix Effects | Complexity | Typical Analyte Recovery |
| Protein Precipitation (PPT) | Protein removal via denaturation with an organic solvent (e.g., acetonitrile, methanol).[4] | Low to Moderate. Ineffective at removing phospholipids.[5] | Low | 85-105% |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases based on polarity and pH.[4] | Moderate to High. Can be optimized to remove many interferences.[4] | Moderate | 80-110% |
| Solid-Phase Extraction (SPE) | Analyte isolation on a solid sorbent, followed by washing and elution.[4] | High. Mixed-mode SPE provides the cleanest extracts.[12] | High | 90-105% |
| Phospholipid Depletion Plates | Specific removal of phospholipids using specialized plates (e.g., zirconia-coated silica). | High (for phospholipids). | Moderate | >95% |
Table 2: Example Starting LC-MS/MS Parameters for Mercapturic Acid Analysis
| Parameter | Typical Setting |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol[10] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate. |
| Ionization Mode | ESI Negative or Positive (analyte dependent) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Example Transitions | Requires empirical determination for this compound |
Experimental Protocols
Protocol 1: Post-Extraction Spike Analysis to Quantify Matrix Effect
This protocol determines the percentage of ion suppression or enhancement.
-
Sample Preparation: Extract at least six different lots of blank biological matrix using your finalized sample preparation method. Evaporate the final extracts to dryness.
-
Prepare Solutions:
-
Set A (Spiked Extract): Reconstitute the dried blank matrix extracts with a solution containing a known concentration of this compound.
-
Set B (Neat Solution): Prepare a solution of this compound in the reconstitution solvent at the exact same concentration as Set A.
-
-
Analysis: Inject both sets of samples into the LC-MS/MS system.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100%
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) - Mixed-Mode Anion Exchange
This protocol is effective for extracting acidic analytes like mercapturic acids from plasma.
-
Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.[14]
-
Loading: Pre-treat 200 µL of plasma sample with a suitable buffer. Load the sample onto the conditioned SPE cartridge.[14]
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[14]
-
Wash with 1 mL of hexane (B92381) or methyl tert-butyl ether to remove phospholipids and other non-polar interferences.[14][4]
-
-
Elution: Elute the analyte with 1 mL of an appropriate acidic organic solvent (e.g., 2-5% formic acid in methanol).[14]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.[14]
Visualizations
Caption: General bioanalytical workflow highlighting where matrix effects are introduced and key points for mitigation.
References
- 1. longdom.org [longdom.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 12. bme.psu.edu [bme.psu.edu]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
Technical Support Center: Optimizing Sample Injection Volume for N-(Acetyl-d3)-S-benzyl-L-cysteine Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the sample injection volume for the analysis of N-(Acetyl-d3)-S-benzyl-L-cysteine, often used as an internal standard in quantitative bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is a good starting injection volume for this compound analysis by LC-MS/MS?
A good starting point for injection volume is typically between 1 to 5 µL.[1] For highly sensitive assays or when dealing with low concentration samples, a larger volume might be considered, but it's crucial to be mindful of potential peak distortion.[1] A general rule of thumb is to keep the injection volume between 1% and 5% of the total column volume to avoid issues like peak fronting.[2][3]
Q2: How does increasing the injection volume affect my analysis?
Increasing the injection volume can enhance the signal intensity for low-concentration samples. However, excessive injection volumes can lead to several chromatographic problems:
-
Peak Fronting: This is often the first indicator of column overload, where the front of the peak is less steep than the back.[2][3]
-
Peak Broadening: This leads to wider peaks, which can decrease resolution and reduce peak height, potentially impacting sensitivity for low-level analytes.
-
Reduced Column Efficiency: Overloading the column can lead to a decline in separation performance.
-
Matrix Effects: Injecting a larger volume can introduce more matrix components into the ion source, potentially leading to ion suppression or enhancement and affecting the accuracy of quantification.[4][5]
Q3: My peaks are fronting. What should I do?
Peak fronting is a common sign of volume overload or solvent mismatch.[2] Here are some troubleshooting steps:
-
Reduce the Injection Volume: This is the most straightforward solution. Try decreasing the injection volume incrementally (e.g., by 50%) to see if the peak shape improves.[2]
-
Check the Sample Solvent: If your sample is dissolved in a solvent that is stronger than your initial mobile phase, it can cause peak distortion.[2][6] Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[2][3]
-
Consider Mass Overload: If you are analyzing a high-concentration sample, you might be overloading the column with the analyte mass, even at a small injection volume.[7] Try diluting your sample.
Q4: I have low sensitivity. Can I just increase the injection volume?
While increasing the injection volume can increase the signal, it's a balancing act.[1] If you are not seeing signs of peak distortion, you can gradually increase the injection volume. However, if you start to observe peak fronting or broadening, you've reached the volume limit for your current conditions.[2] For low concentration samples, you might also consider optimizing other parameters like sample preparation to enrich the analyte, or adjusting mass spectrometer settings for better sensitivity.
Q5: How can I minimize matrix effects when optimizing injection volume?
Matrix effects can be a significant challenge in LC-MS/MS analysis.[4] When optimizing injection volume:
-
Injecting a smaller volume can reduce the amount of co-eluting matrix components, thereby minimizing matrix effects.[4][5][8]
-
Improve your sample preparation method to remove interfering matrix components before injection.[9]
-
If you must inject a larger volume, ensure your chromatographic method effectively separates your analyte from the bulk of the matrix components.[4]
Q6: I'm observing carryover after injecting a high concentration sample. Is this related to injection volume?
Carryover, where a small amount of a preceding sample appears in a subsequent blank injection, is more related to the autosampler and system cleanliness than the injection volume itself.[10][11] However, injecting a large volume of a highly concentrated sample can exacerbate carryover issues.[10] To address carryover:
-
Optimize the needle wash procedure in your autosampler. Use a strong, appropriate wash solvent and ensure the wash volume and duration are sufficient.[11][12]
-
Place blank injections after high-concentration samples in your sequence to monitor and mitigate carryover.[10][13]
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Peak Fronting | 1. Injection volume is too large (volume overload).[2][3] 2. Sample solvent is stronger than the mobile phase.[2][6] 3. Mass overload (sample concentration too high).[7] | 1. Reduce the injection volume.[2] 2. Prepare the sample in the initial mobile phase or a weaker solvent.[2] 3. Dilute the sample. |
| Broad Peaks | 1. Excessive injection volume. 2. Extra-column volume in the system.[6] 3. Late elution from a previous injection.[6] | 1. Decrease the injection volume. 2. Minimize tubing length and use appropriate diameter tubing.[6] 3. Increase the run time to ensure all components from the previous injection have eluted.[6] |
| Poor Sensitivity | 1. Injection volume is too low. 2. Sample concentration is below the limit of detection. | 1. Cautiously increase the injection volume while monitoring peak shape.[1] 2. Concentrate the sample during sample preparation. |
| Variable Peak Areas | 1. Autosampler precision issue. 2. Partial loop fill injection. 3. Sample evaporation in the vial. | 1. Service the autosampler. 2. Ensure the injection volume is appropriate for the loop size (typically for full loop injections, inject 3-5 times the loop volume; for partial loop, ensure consistent volume). 3. Use appropriate vial caps (B75204) and check autosampler temperature control. |
| Ghost Peaks/Carryover | 1. Residue from a previous injection in the autosampler or column.[10][11] 2. Contaminated mobile phase or wash solvent.[13] | 1. Implement a robust needle wash protocol.[11][12] Inject blanks after high concentration samples.[10] 2. Prepare fresh mobile phase and wash solvents. |
Experimental Protocols
Protocol 1: Determining the Optimal Injection Volume
This protocol outlines a systematic approach to determine the maximum injection volume that can be used without compromising chromatographic performance.
1. System Preparation:
- Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.
- Use a standard solution of your analyte of interest with this compound as the internal standard at a known concentration (e.g., mid-point of the calibration curve).
2. Injection Series:
- Start with a low injection volume (e.g., 1 µL).
- Make triplicate injections of the standard solution.
- Incrementally increase the injection volume (e.g., 1, 2, 5, 10, 15, 20 µL).
- For each volume, make triplicate injections.
3. Data Analysis:
- For each injection, record the following parameters for both the analyte and the internal standard:
- Peak Area
- Peak Height
- Peak Width (at 50% height)
- USP Tailing Factor (or Asymmetry Factor)
- Calculate the average and relative standard deviation (RSD) for the triplicate injections at each volume.
- Plot the peak area and peak height against the injection volume. The relationship should be linear initially.
- Plot the peak width and tailing factor against the injection volume.
- The optimal injection volume is the highest volume before a significant deviation from linearity in the peak area/height plot is observed, and before the peak width and/or fronting (Tailing Factor < 1) becomes unacceptable (e.g., Tailing Factor outside the range of 0.9-1.2).
Data Presentation
Table 1: Effect of Injection Volume on Chromatographic Parameters
| Injection Volume (µL) | Analyte Peak Area (Avg.) | Analyte Peak Height (Avg.) | Peak Width at 50% (ms) (Avg.) | USP Tailing Factor (Avg.) |
| 1 | 50,123 | 25,061 | 1.8 | 1.05 |
| 2 | 100,246 | 50,123 | 1.8 | 1.04 |
| 5 | 250,615 | 125,307 | 1.9 | 1.02 |
| 10 | 499,870 | 249,935 | 2.5 | 0.95 |
| 15 | 650,123 | 300,541 | 3.5 | 0.85 |
| 20 | 750,456 | 325,123 | 4.8 | 0.75 |
Note: This is example data. Actual results will vary depending on the specific analytical method and instrumentation.
Visualizations
Caption: Troubleshooting workflow for injection volume optimization.
Caption: Relationship between injection volume and key chromatographic parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. LC Troubleshooting—Optimizing Your Injection to Improve Peak Shape [restek.com]
- 3. m.youtube.com [m.youtube.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. halocolumns.com [halocolumns.com]
- 7. injection volume - Chromatography Forum [chromforum.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Strategies to Reduce Ion Suppression of N-(Acetyl-d3)-S-benzyl-L-cysteine in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate ion suppression of N-(Acetyl-d3)-S-benzyl-L-cysteine in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a phenomenon in LC-MS where the signal intensity of the analyte of interest, in this case, this compound, is reduced due to the presence of co-eluting compounds from the sample matrix.[1] These interfering molecules, which can include salts, lipids, proteins, and other endogenous or exogenous substances, compete with the analyte for ionization in the mass spectrometer's source.[1] This competition leads to a less efficient ionization of this compound, resulting in a lower signal, which can compromise the accuracy, precision, and sensitivity of the analytical method.[2]
Q2: How can I identify if my this compound signal is experiencing ion suppression?
A2: A widely used method to detect and assess ion suppression is the post-column infusion experiment.[3] This involves continuously infusing a standard solution of this compound into the MS detector while a blank matrix sample is injected onto the LC column. A dip in the baseline signal at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.[3] Another straightforward approach is to compare the peak area of this compound in a standard solution prepared in a pure solvent versus one prepared in the sample matrix extract. A significantly lower response in the matrix sample suggests ion suppression.[2]
Q3: What are the physicochemical properties of N-Acetyl-S-benzyl-L-cysteine that are relevant for LC-MS analysis?
A3: Understanding the physicochemical properties of the non-deuterated form, N-Acetyl-S-benzyl-L-cysteine, can help in method development to minimize ion suppression.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₃S | LookChem |
| Molecular Weight | 253.32 g/mol | PubChem |
| Appearance | White to yellow crystalline powder | LookChem |
| Solubility | Very soluble in water | iChemical |
| Predicted pKa | 3.37 ± 0.10 | LookChem |
| Predicted LogP | 1.90 | LookChem |
Note: These properties are for the non-deuterated form and are expected to be very similar for this compound.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and mitigate ion suppression for this compound.
Problem: Low or inconsistent signal intensity for this compound.
This is often a primary indicator of ion suppression. The following steps can help identify the cause and implement effective solutions.
The goal of sample preparation is to remove interfering matrix components before LC-MS analysis. The effectiveness of different techniques can vary significantly.
dot
Caption: Workflow of sample preparation strategies.
Recommended Actions:
-
Protein Precipitation (PPT): While simple and fast, PPT is often the least effective method for removing matrix components like phospholipids, which are major contributors to ion suppression.[4] Consider this as a starting point, but be prepared to move to more rigorous techniques if suppression is observed.
-
Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[1] The choice of extraction solvent and pH of the aqueous phase are critical and should be optimized based on the properties of N-Acetyl-S-benzyl-L-cysteine (acidic pKa).
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing a broad range of interfering compounds, leading to the cleanest extracts and minimal ion suppression.[5] For an acidic compound like N-Acetyl-S-benzyl-L-cysteine, a mixed-mode or ion-exchange SPE sorbent can provide high selectivity.
Quantitative Comparison of Sample Preparation Techniques:
The following table summarizes the recovery rates of N-acetyl-S-benzyl-L-cysteine from human urine using different sample preparation methods, demonstrating the superior performance of SPE.
| Sample Preparation Technique | Analyte Concentration | Recovery Rate (%) |
| C18 Solid-Phase Extraction | 1000 ppm | 80-96 |
| 1 ppm | 80-96 | |
| 10 ppb | Quantifiable | |
| Ion Pair Phase Transfer | 1000 ppm | 80-96 |
| 1 ppm | 80-96 | |
| 10 ppb | Interferences | |
| Acidic Ethyl Acetate Extraction (LLE) | 1000 ppm | 67-69 |
| 1 ppm | 67-69 | |
| 10 ppb | Interferences | |
| Quaternary Amine SPE | 1000 ppm | 5-7 |
| 1 ppm | 5-7 | |
| 10 ppb | Interferences | |
| Data adapted from a study on N-acetyl-S-benzyl-L-cysteine in human urine.[5] |
Effective chromatographic separation of this compound from matrix components is crucial to prevent their co-elution and subsequent ion suppression.
dot
Caption: Decision tree for chromatographic optimization.
Recommended Actions:
-
Mobile Phase pH: Given the predicted acidic pKa of ~3.37 for N-Acetyl-S-benzyl-L-cysteine, maintaining the mobile phase pH below this value (e.g., pH 2.5-3.0) will keep the carboxylic acid group protonated, which can improve retention on a C18 column and enhance chromatographic peak shape.
-
Mobile Phase Additives: The choice and concentration of mobile phase additives can significantly impact ionization efficiency.
-
Formic acid (0.1%) is a common choice that provides good protonation for positive ion mode ESI and is volatile.
-
Ammonium formate (B1220265) or acetate can be used as buffers to control pH and may improve signal stability.
-
Avoid Trifluoroacetic acid (TFA) if possible, as it is a strong ion-pairing agent that can cause significant ion suppression.
-
-
Gradient Elution: Modify the gradient slope to better separate the analyte from early and late-eluting matrix components. A shallower gradient around the elution time of this compound can improve resolution from closely eluting interferences.
-
Column Chemistry: If co-elution persists, consider a column with a different stationary phase (e.g., phenyl-hexyl, biphenyl) to alter the selectivity of the separation.
Effectiveness of Mobile Phase Additives (General Comparison):
| Mobile Phase Additive | Typical Concentration | Impact on Ion Suppression |
| Formic Acid | 0.1% | Generally low suppression |
| Acetic Acid | 0.1% | Low suppression, less acidic |
| Ammonium Formate | 5-10 mM | Can improve stability, low suppression |
| Ammonium Acetate | 5-10 mM | Can improve stability, low suppression |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% | High suppression , use with caution |
Fine-tuning the ion source parameters can help maximize the signal of this compound relative to background noise and interfering ions.
Recommended Actions:
-
Ionization Mode: N-Acetyl-S-benzyl-L-cysteine can be ionized in both positive (ESI+) and negative (ESI-) modes. Evaluate both to determine which provides better sensitivity and less interference for your specific matrix. ESI- may be less prone to interferences from basic compounds.
-
Source Parameters: Systematically optimize the following parameters by infusing a standard solution of the analyte:
-
Capillary/Spray Voltage: Adjust for a stable and optimal signal.
-
Gas Temperatures (Desolvation and Cone/Source): Optimize for efficient desolvation of droplets.
-
Gas Flow Rates (Nebulizer and Cone/Source): Optimize for proper nebulization and ion sampling.
-
-
Reduce Flow Rate: Lowering the LC flow rate (e.g., using micro or nano-LC) can reduce the size of the ESI droplets, making them more tolerant to non-volatile salts and reducing ion suppression.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is a starting point for developing a robust SPE method for this compound from a urine matrix.
-
Sample Pre-treatment:
-
Thaw urine samples and centrifuge at 4000 x g for 10 minutes to remove particulates.
-
To 1 mL of supernatant, add 10 µL of internal standard working solution.
-
Acidify the sample by adding 50 µL of 2% formic acid.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode anion exchange or a polymeric reversed-phase SPE cartridge.
-
Condition the cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash with a second, stronger non-eluting solvent if necessary (e.g., 20% methanol) to remove less polar interferences. This step may require optimization.
-
-
Elution:
-
Elute the analyte with 1 mL of a suitable solvent. For a reversed-phase mechanism, this would be a high percentage of organic solvent (e.g., methanol or acetonitrile). For a mixed-mode sorbent, the elution solvent may need to be modified with an acid or base to disrupt the ion-exchange interaction.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS analysis.
-
Protocol 2: Post-Column Infusion for Ion Suppression Evaluation
-
Setup:
-
Prepare a standard solution of this compound in your mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
Deliver this solution at a low, constant flow rate (e.g., 10 µL/min) via a syringe pump.
-
Connect the syringe pump to the LC flow path between the analytical column and the MS source using a T-fitting.
-
-
Procedure:
-
Begin the LC gradient with the mobile phase flowing to the MS.
-
Start the post-column infusion and allow the signal for this compound to stabilize.
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the signal of the infused analyte throughout the chromatographic run.
-
-
Interpretation:
-
A stable baseline indicates no significant ion suppression.
-
Dips in the baseline correspond to retention times where matrix components are eluting and suppressing the analyte's signal. This information can be used to adjust the chromatography to move the analyte peak away from these suppression zones.
-
References
Validation & Comparative
Guidelines for the Validation of Analytical Methods Using N-(Acetyl-d3)-S-benzyl-L-cysteine as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation process for analytical methods employing N-(Acetyl-d3)-S-benzyl-L-cysteine. This deuterated compound serves as a crucial internal standard for the quantification of S-benzylmercapturic acid (SBMA), a key biomarker for assessing exposure to toluene (B28343). The comparison of this internal standard with other alternatives is supported by experimental data drawn from various scientific studies.
Introduction to this compound
This compound is the deuterium-labeled form of S-benzyl-N-acetyl-L-cysteine.[1] In bioanalytical mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the gold standard. They exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring that they behave similarly during sample preparation, chromatography, and ionization, which corrects for variability and enhances the accuracy and precision of quantification.[1] this compound is specifically used to improve the ruggedness and reliability of methods designed to measure SBMA in biological matrices like urine.
Comparison of Internal Standards for S-Benzylmercapturic Acid (SBMA) Analysis
The selection of an appropriate internal standard is critical for the development of a robust bioanalytical method. While this compound is an ideal choice for SBMA analysis, other stable isotope-labeled compounds have also been successfully employed. The following table summarizes the performance characteristics of analytical methods using different internal standards for the quantification of SBMA.
| Internal Standard | Analytical Method | Analyte | Linearity Range | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| This compound | GC-MS | S-benzyl-N-acetyl-L-cysteine (SBAC) | 0.01 to 3.0 mg/L | Not Specified | Not Specified | Not Specified | [2] |
| ¹³C₆-labeled BMA | LC-ESI-MS/MS | Benzylmercapturic acid (BMA) | 0.5-120.0 µg/L | 0.5 µg/L | Intra-run: 2.32-2.95%, Inter-run: 2.24-4.97% | 97.56% | [3] |
| Deuterated S-benzyl-d5-mercapturic acid (d5-BMA) | HPLC-MS/MS | S-Benzylmercapturic acid (BMA) | 0.5 to 50 ng/mL | 0.5 ng/mL | < 5.0% | 103% | [4][5] |
| S-(p-fluorine)-phenylmercapturic acid | GC-MS | Benzylmercapturic acid (BMA) | Not Specified | 5 µg/L (Detection Limit) | Within series: 4.9-13.4%, Day-to-day: 4.9-13.4% | Not Specified | [6] |
| d5-S-Phenylmercapturic acid (d5-SPMA) | LC-MS/MS | S-Benzylmercapturic acid (SBMA) & S-Phenylmercapturic acid (SPMA) | Not Specified | Not Specified | Within-day: 2.8-10.4%, Between-day: 4.2-12.2% | Not Specified | [7] |
Experimental Protocols for Method Validation
The validation of a bioanalytical method ensures its reliability for its intended purpose. The following are detailed methodologies for key validation experiments, based on established regulatory guidelines from bodies like the FDA and EMA, and practices from published scientific literature for SBMA analysis.
Specificity and Selectivity
-
Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of other components in the sample matrix.
-
Protocol:
-
Analyze at least six different blank urine samples from individuals with no known exposure to toluene.
-
Analyze a blank sample spiked with the internal standard, this compound.
-
Analyze a blank sample spiked with SBMA at the Lower Limit of Quantification (LLOQ).
-
Acceptance Criteria: No significant interfering peaks should be observed at the retention time of SBMA and the internal standard in the blank samples. The response of any interfering peak should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.
-
Linearity and Range
-
Objective: To establish the relationship between the concentration of the analyte and the analytical response over a defined range.
-
Protocol:
-
Prepare a series of calibration standards by spiking blank urine with known concentrations of SBMA. A minimum of six non-zero concentrations should be used.
-
Add a constant concentration of this compound to all calibration standards.
-
Analyze the calibration standards and plot the peak area ratio (SBMA/internal standard) against the concentration of SBMA.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
-
Accuracy and Precision
-
Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels: low, medium, and high.
-
Analyze at least five replicates of each QC level in a single analytical run (intra-day precision and accuracy).
-
Repeat the analysis on at least three different days (inter-day precision and accuracy).
-
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value.
-
Precision: The relative standard deviation (RSD) should not exceed 15%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).
-
Protocol:
-
LOD: Can be estimated based on the signal-to-noise ratio (typically a ratio of 3:1).
-
LOQ: The lowest concentration on the calibration curve that can be quantified with an accuracy of within ±20% of the nominal value and a precision of ≤ 20% RSD.
-
Analyze at least five replicates of the proposed LOQ sample.
-
Stability
-
Objective: To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.
-
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term Stability: Analyze QC samples kept at room temperature for a specified period (e.g., 24 hours).
-
Long-Term Stability: Analyze QC samples after storage at the intended storage temperature (e.g., -20°C or -80°C) for an extended period.
-
Post-Preparative Stability: Analyze extracted QC samples that have been stored in the autosampler for a defined period.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared QC samples.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key workflows in the validation of an analytical method for SBMA using this compound.
Caption: General workflow for the analysis of S-benzylmercapturic acid (SBMA).
Caption: Key validation parameters and their typical acceptance criteria.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of S-benzyl-N-acetyl-L-cysteine by gas chromatography/mass spectrometry as a new marker of toluene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of benzylmercapturic acid in human urine by liquid chromatography-electrospray ionization-tandem quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdc.gov [cdc.gov]
- 5. cdc.gov [cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative analysis of N-(Acetyl-d3)-S-benzyl-L-cysteine versus its non-deuterated analog.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of N-(Acetyl-d3)-S-benzyl-L-cysteine and its non-deuterated counterpart, N-Acetyl-S-benzyl-L-cysteine. This document is intended to assist researchers and professionals in drug development in understanding the potential advantages of deuterium (B1214612) substitution in this specific molecule. The comparison is based on established principles of the kinetic isotope effect and available data on the metabolism of related compounds.
Executive Summary
Deuteration, the substitution of hydrogen with its stable isotope deuterium, can significantly alter the pharmacokinetic properties of a drug molecule. This is primarily due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is cleaved at a slower rate by metabolic enzymes compared to the carbon-hydrogen (C-H) bond. In the case of N-Acetyl-S-benzyl-L-cysteine, deuteration of the acetyl group is hypothesized to slow down the primary metabolic pathway of N-deacetylation. This could lead to a more stable compound with improved pharmacokinetic characteristics, such as a longer half-life, increased systemic exposure, and potentially reduced metabolic variability. This guide presents a hypothetical comparative analysis based on these principles, alongside detailed experimental protocols for verifying these hypotheses.
Data Presentation
The following table summarizes the known and predicted physicochemical and pharmacokinetic properties of this compound and N-Acetyl-S-benzyl-L-cysteine.
| Property | This compound | N-Acetyl-S-benzyl-L-cysteine | Reference |
| Chemical Formula | C₁₂H₁₂D₃NO₃S | C₁₂H₁₅NO₃S | [1][2] |
| Molecular Weight | 256.34 g/mol | 253.32 g/mol | [1][2] |
| CAS Number | 201404-15-1 | 19542-77-9 | [1][2] |
| Melting Point | 142-144°C | 144-146°C | [2][3] |
| Solubility | Slightly soluble in DMSO and Methanol | Data not available | [3] |
| Predicted Metabolic Pathway | N-deacetylation (slower rate), Sulfoxidation | N-deacetylation, Sulfoxidation | [4][5] |
| Predicted Half-life (t½) | Longer | Shorter | Hypothetical |
| Predicted Bioavailability | Higher | Lower | Hypothetical |
| Predicted Clearance | Lower | Higher | Hypothetical |
Experimental Protocols
To empirically validate the hypothesized differences between the deuterated and non-deuterated analogs, the following experimental protocols are proposed.
Synthesis of N-Acetyl-S-benzyl-L-cysteine
This protocol is adapted from the general synthesis of N-acetylcysteine.
Materials:
-
S-benzyl-L-cysteine
-
Acetic anhydride (B1165640)
-
Concentrated sulfuric acid
-
Rectified spirit
-
Water
-
Standard laboratory glassware and equipment
Procedure:
-
In a suitable reaction flask, dissolve S-benzyl-L-cysteine in a mixture of rectified spirit and water (1:1).
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
While stirring, slowly add acetic anhydride to the reaction mixture.
-
Maintain the reaction temperature at approximately 60°C for 20 minutes with continuous stirring.
-
After the reaction is complete, cool the mixture and allow the product to crystallize.
-
Filter the crude product using a Büchner funnel and wash it with cold water.
-
Recrystallize the crude product from a mixture of rectified spirit and water to obtain pure N-Acetyl-S-benzyl-L-cysteine.
-
Dry the final product in an oven at a suitable temperature.
For the synthesis of this compound, deuterated acetic anhydride (Acetic anhydride-d6) would be used in place of acetic anhydride.
In Vitro Metabolic Stability Assay
This protocol outlines a general procedure to assess the metabolic stability of the compounds in human liver microsomes.
Materials:
-
This compound and N-Acetyl-S-benzyl-L-cysteine
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the test compound with HLM in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for each compound.
In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for an in vivo pharmacokinetic study in rats.
Materials:
-
This compound and N-Acetyl-S-benzyl-L-cysteine
-
Male Sprague-Dawley rats
-
Appropriate vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Acclimate the rats to the housing conditions for at least one week.
-
Fast the animals overnight before dosing.
-
Administer a single oral dose of either the deuterated or non-deuterated compound to a group of rats.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via the tail vein.
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, and bioavailability) for each compound.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the hypothesized metabolic pathway and the general workflow for the comparative pharmacokinetic study.
Caption: Hypothesized metabolic pathways for N-Acetyl-S-benzyl-L-cysteine analogs.
Caption: General workflow for the comparative in vivo pharmacokinetic study.
Concluding Remarks
The substitution of hydrogen with deuterium in the acetyl group of N-Acetyl-S-benzyl-L-cysteine presents a promising strategy to enhance its metabolic stability and improve its pharmacokinetic profile. The primary mechanism for this anticipated improvement is the kinetic isotope effect, which is expected to slow the rate of N-deacetylation, a key metabolic pathway for N-acetylated amino acids.[6] While direct comparative experimental data is not yet available, the principles of deuteration in drug design strongly suggest that this compound will exhibit a longer half-life, increased bioavailability, and lower clearance compared to its non-deuterated analog. The experimental protocols provided in this guide offer a clear path for the empirical validation of these hypotheses. Further investigation into the comparative efficacy and safety of these two compounds is warranted to fully elucidate the potential benefits of this deuteration strategy in a therapeutic context.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. chemwhat.com [chemwhat.com]
- 3. 201404-15-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Metabolism in the rat of a model xenobiotic plant metabolite S-benzyl-N-malonyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The sulfoxidation of the hexachlorobutadiene metabolite N-acetyl-S-(1,2,3,4,4-pentachlorobutadienyl)-L-cysteine is catalyzed by human cytochrome P450 3A enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo deacetylation of N-acetyl amino acids by kidney acylases in mice and rats. A possible role of acylase system in mammalian kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of N-(Acetyl-d3)-S-benzyl-L-cysteine
For researchers, scientists, and drug development professionals, ensuring the purity of isotopically labeled compounds such as N-(Acetyl-d3)-S-benzyl-L-cysteine is critical for the accuracy and reliability of experimental results. This guide provides a comparative overview of the primary analytical methods for assessing the purity of this compound, complete with experimental protocols and performance data to aid in method selection.
Introduction to Purity Assessment
This compound is a deuterated analog of N-acetyl-S-benzyl-L-cysteine, often used as an internal standard in quantitative analyses by techniques like NMR, GC-MS, or LC-MS.[1] Its purity is paramount to ensure the accuracy of such assays. The primary methods for purity determination include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages in terms of sensitivity, selectivity, and the type of information it provides.
Comparison of Analytical Methods
The choice of analytical method for purity assessment will depend on the specific requirements of the analysis, such as the need for quantitation of impurities, identification of unknown impurities, or assessment of chiral purity. The following table summarizes the key performance characteristics of the most common methods.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Use | Quantification of known impurities, routine purity checks. | Identification and quantification of known and unknown impurities, high sensitivity analysis. | Structural confirmation, quantification of major components, assessment of isotopic enrichment. |
| Selectivity | Good; based on chromatographic separation. | Excellent; based on chromatographic separation and mass-to-charge ratio. | High; based on unique nuclear magnetic properties of atoms. |
| Sensitivity | Moderate (µg/mL range).[2][3] | High (ng/mL to pg/mL range).[4][5] | Low; requires higher concentrations (mg/mL range).[6] |
| Quantitative Accuracy | High for known impurities with reference standards.[3][7] | High for known impurities with reference standards; semi-quantitative for unknowns.[4][5] | High for pure samples using a certified internal standard (qNMR).[8] |
| Impurity Identification | Limited to comparison with known standards. | Excellent for structural elucidation of unknown impurities via fragmentation patterns. | Good for structural elucidation of major impurities. |
| Chiral Purity | Possible with chiral columns or derivatization.[9][10] | Possible with chiral chromatography. | Possible with chiral solvating or derivatizing agents. |
| Deuterium Incorporation | Does not directly measure. | Can confirm mass shift due to deuterium. | The most direct method for confirming the position and extent of deuteration. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) for Related Substances
This method is suitable for the separation and quantification of this compound from its potential impurities.
-
Instrumentation: An HPLC system equipped with a UV detector is used.[2]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[3][7]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.01M octane (B31449) sulfonate, pH 2.2, or phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed.[2][7] For N-acetylcysteine and its related substances, a mobile phase of 0.01M octane sulphonate (pH 2.2), methanol, and acetonitrile in the ratio 90:8:2 has been reported.[2]
-
Detection: UV detection at a wavelength of around 213 nm is suitable for N-acetylated amino acids.[7]
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable diluent, such as 0.3 M hydrochloric acid or the mobile phase, to a known concentration.[2]
-
Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, and specificity.[2] Linearity for related impurities of N-acetylcysteine has been demonstrated in the range of 1.5 to 25 µg/ml.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling
LC-MS provides higher sensitivity and specificity, enabling the identification and quantification of trace-level impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer) is used.[11]
-
Chromatography: Similar HPLC conditions as described above can be used. The mobile phase should be compatible with mass spectrometry (e.g., using volatile buffers like formic acid or ammonium (B1175870) formate). A common mobile phase consists of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[11]
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive or negative mode is typically used.
-
Detection: Data can be acquired in full scan mode for impurity identification or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for sensitive quantification of specific impurities.
-
-
Sample Preparation: Sample preparation is similar to that for HPLC, but lower concentrations may be used due to the higher sensitivity of the detector. Protein precipitation with cold acetonitrile may be necessary for biological samples.[11]
-
Performance: LC-MS/MS methods can achieve low limits of detection (LOD) and quantification (LOQ). For instance, an LC-MS/MS method for N-acetyl-l-cysteine in chicken plasma reported an LOD of 0.093 µg/ml and an LOQ of 0.28 µg/ml.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Isotopic Purity
NMR is a powerful tool for confirming the chemical structure, assessing isotopic enrichment, and quantifying the main component without the need for a specific reference standard for the analyte (quantitative NMR or qNMR).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.
-
Sample Preparation: Accurately weigh 5-25 mg of the sample for ¹H NMR and dissolve it in a suitable deuterated solvent (e.g., DMSO-d6, D₂O).[6] Using a certified quantitative internal standard is necessary for qNMR.
-
Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired. For this compound, the absence of the N-acetyl proton signal (around 1.88 ppm in DMSO-d6 for the non-deuterated analog) and the presence of characteristic signals for the benzyl (B1604629) and cysteine moieties would confirm its identity.[6]
-
Purity Determination (qNMR): The purity of the analyte is determined by comparing the integral of a characteristic signal of the analyte with that of a certified internal standard of known purity and concentration.
-
Isotopic Enrichment: High-resolution mass spectrometry is typically used to determine the isotopic enrichment, but NMR can provide information on the position of deuteration. The disappearance of the acetyl proton signal in the ¹H NMR spectrum is a primary indicator of successful deuteration at that position.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for each analytical method.
Caption: Workflow for HPLC Purity Assessment.
Caption: Workflow for LC-MS Impurity Profiling.
Caption: Workflow for NMR Purity and Structural Analysis.
Logical Selection of Purity Assessment Method
The following diagram provides a logical approach to selecting the most appropriate method based on the analytical objective.
Caption: Decision tree for selecting a purity assessment method.
Conclusion
The purity assessment of this compound requires a multi-faceted approach. HPLC is a robust method for routine quality control and quantification of known impurities. LC-MS offers superior sensitivity and is indispensable for the identification of unknown impurities. NMR spectroscopy remains the gold standard for structural confirmation and unequivocal determination of isotopic labeling. For ensuring stereochemical integrity, chiral chromatography is essential. By selecting the appropriate method or a combination of methods, researchers can ensure the quality of this critical analytical standard, leading to more reliable and reproducible scientific outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 4. LC-MS/MS determination of N-acetyl-l-cysteine in chicken plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS procedure for the simultaneous determination of N-acetyl-S-(1-naphthyl)cysteine and N-acetyl-S-(2-napthyl)cysteine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ajpp.in [ajpp.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Establishing Linearity and Range for N-(Acetyl-d3)-S-benzyl-L-cysteine in Quantitative Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the precision and reliability of analytical methods are paramount. The use of a stable isotope-labeled (SIL) internal standard is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides a comprehensive comparison of N-(Acetyl-d3)-S-benzyl-L-cysteine as an internal standard for the quantification of S-benzyl-L-cysteine, a key biomarker of toluene (B28343) exposure. We will delve into the establishment of linearity and analytical range, comparing its performance with other isotopic and structural analog internal standards, supported by experimental data and detailed methodologies.
The Gold Standard: Stable Isotope-Labeled Internal Standards
This compound is the deuterium-labeled form of N-Acetyl-S-benzyl-L-cysteine and serves as an ideal internal standard for the quantification of S-benzyl-L-cysteine (also known as S-benzylmercapturic acid or BMA).[1] The fundamental principle behind using a SIL internal standard is that its chemical and physical properties are nearly identical to the analyte of interest. This ensures that any variability encountered during sample preparation, chromatography, and ionization in the mass spectrometer affects both the analyte and the internal standard to the same degree, leading to highly accurate and precise results.
Performance Comparison of Internal Standards
The choice of internal standard significantly impacts the performance of a quantitative assay. Here, we compare the linearity and range of assays for S-benzyl-L-cysteine using different types of internal standards.
| Internal Standard Type | Analyte | Internal Standard | Linearity Range | Correlation Coefficient (r²) | Matrix | Reference |
| Deuterated Analog | S-benzyl-N-acetyl-L-cysteine | This compound | 0.01 - 3.0 mg/L | 0.998 | Urine | [2] |
| ¹³C-Labeled Analog | Benzylmercapturic Acid | ¹³C₆-labeled Benzylmercapturic Acid | 0.5 - 120.0 µg/L | 0.999 | Urine | [3] |
| Deuterated Analog | S-benzylmercapturic acid | d₅-S-benzylmercapturic acid | 0.5 - 50 ng/mL | >0.99 | Urine | NIOSH 8326[4] |
Experimental Protocols
A robust and well-documented experimental protocol is crucial for reproducible and reliable results. Below is a detailed methodology for the quantification of S-benzyl-L-cysteine in urine using an LC-MS/MS method, based on established protocols.
1. Sample Preparation (Solid-Phase Extraction)
-
To a 0.5 mL urine sample, add 0.5 mL of the internal standard stock solution (e.g., ¹³C₆-labeled BMA at 21.9 µg/L).[5]
-
Vortex the sample for 30 seconds.
-
Condition an OASIS HLB solid-phase extraction cartridge with 1.0 mL of methanol (B129727) followed by 1.0 mL of deionized water and 1.0 mL of 1mM ammonium (B1175870) acetate (B1210297) (pH 4.0).[5]
-
Load the urine sample onto the conditioned cartridge.
-
Wash the cartridge with 1.0 mL of 1mM ammonium acetate (pH 4.0) and 1.0 mL of deionized water.
-
Elute the analyte and internal standard with 1.0 mL of 80% acetonitrile (B52724).
-
The eluate is then ready for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
S-benzyl-L-cysteine: Monitor the transition of the precursor ion (m/z corresponding to [M-H]⁻) to a specific product ion.
-
Internal Standard: Monitor the transition of the precursor ion (m/z corresponding to the labeled [M-H]⁻) to its corresponding product ion.
-
-
3. Establishing Linearity and Range
-
Prepare a series of calibration standards by spiking blank urine with known concentrations of S-benzyl-L-cysteine, covering the expected range of concentrations in study samples.
-
Add a constant concentration of the internal standard to each calibration standard and quality control (QC) sample.
-
Analyze the calibration standards and plot the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the analyte.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). The acceptance criterion for linearity is typically r² ≥ 0.99.
-
The linear range is the concentration range over which the assay is demonstrated to be accurate, precise, and linear. The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically within ±20% of the nominal value and a coefficient of variation ≤20%). The upper limit of quantification (ULOQ) is the highest concentration on the curve with acceptable accuracy and precision (typically within ±15% of the nominal value and a coefficient of variation ≤15%).
Visualizing the Workflow and Concepts
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the principle of establishing linearity.
Experimental workflow for the quantitative analysis of S-benzyl-L-cysteine.
Conceptual diagram of a calibration curve and linearity.
Conclusion
The establishment of a well-defined linear range is a critical component of bioanalytical method validation. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach for achieving the highest level of accuracy and precision in the quantification of S-benzyl-L-cysteine. As demonstrated by the comparative data, both deuterated and ¹³C-labeled internal standards provide excellent linearity over a relevant concentration range for biomonitoring studies. The selection of a specific isotopic labeling will depend on factors such as commercial availability, cost, and the potential for isotopic interference. By following a rigorous validation process and employing a detailed experimental protocol, researchers can ensure the generation of reliable and defensible quantitative data for their studies.
References
- 1. A Comparative Study of LC-MS and FIA-(ESI)MS for Quantitation of S-Allyl-L-Cysteine in Aged Garlic Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mercapturic acids: recent advances in their determination by liquid chromatography/mass spectrometry and their use in toxicant metabolism studies and in occupational and environmental exposure studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of benzylmercapturic acid in human urine by liquid chromatography-electrospray ionization-tandem quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdc.gov [cdc.gov]
- 5. academic.oup.com [academic.oup.com]
A Comparative Guide to Calculating the Limit of Detection (LOD) for N-(Acetyl-d3)-S-benzyl-L-cysteine
Introduction
N-(Acetyl-d3)-S-benzyl-L-cysteine is a stable, deuterium-labeled isotope of N-Acetyl-S-benzyl-L-cysteine.[1][2][3] The non-labeled compound belongs to the mercapturic acid class, which are urinary biomarkers used to assess human exposure to environmental and occupational toxicants.[4][5] Due to its isotopic labeling, this compound serves as an ideal internal standard for highly sensitive and specific quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[1]
Determining the limit of detection (LOD) is a critical component of validating any analytical method. The LOD is defined as the lowest concentration of an analyte that can be reliably distinguished from the absence of that analyte (a blank sample) with a stated confidence level.[6][7] This guide provides a comparative overview of common methods for calculating the LOD for this compound, using a hypothetical high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiment as a framework. It is intended for researchers and professionals in analytical chemistry and drug development.
Overview of Common LOD Calculation Methods
There are several accepted methods for determining the LOD, each with its own advantages and applications. The most common approaches are based on the signal-to-noise ratio, the standard deviation of blank measurements, or the parameters of a calibration curve.
| Method | Principle | Advantages | Disadvantages |
| Signal-to-Noise (S/N) Ratio | The LOD is the concentration that produces a signal peak that is three times the height of the background noise.[8][9] | Simple to estimate from a single chromatogram. Widely used in chromatography.[6] | Can be subjective as noise measurement varies between software and analysts. Not as statistically robust as other methods. |
| Standard Deviation of the Blank | LOD is calculated from the mean signal of blank samples plus a multiple of their standard deviation (SD).[7][10] | Statistically robust and based on direct measurement of variability where no analyte is present. | Requires a significant number of blank measurements. May not be suitable for methods where blanks produce no signal (zero noise).[11] |
| Calibration Curve | LOD is derived from the regression statistics of a calibration curve constructed at low concentrations. The formula uses the standard deviation of the y-intercept or residuals and the slope of the curve.[7][8] | Statistically rigorous and accounts for the instrument's response across a range of low concentrations. Recommended by regulatory guidelines like ICH.[9] | Requires a well-defined linear regression model at the low end of the measurement range. |
Experimental Protocol for Data Acquisition (Hypothetical)
This section outlines a detailed methodology for acquiring the necessary data to calculate the LOD of this compound using an LC-MS/MS system.
1. Materials and Reagents
-
This compound certified reference standard
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS grade formic acid
-
Control matrix (e.g., human urine, plasma, or solvent)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
3. Preparation of Standards and Samples
-
Stock Solution (1 mg/mL): Prepare a stock solution of this compound in methanol.
-
Working Standards: Serially dilute the stock solution to create a series of working standards for the calibration curve (e.g., 0.1, 0.25, 0.5, 1.0, 2.5, 5.0, 10.0 ng/mL).
-
Low-Level Spiked Samples: Prepare a set of at least 7-10 replicate samples by spiking the control matrix with the analyte at a low concentration expected to be near the LOD (e.g., 0.25 ng/mL).
-
Blank Samples: Prepare a set of at least 7-10 replicate blank samples using the control matrix without any added analyte.
4. LC-MS/MS Parameters
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Ionization Mode: ESI Positive
-
MS/MS Transition: Monitor a specific precursor-to-product ion transition for this compound (e.g., m/z 257.1 → 127.1).
5. Data Acquisition Plan
-
Inject and analyze the ten blank samples.
-
Inject and analyze the ten low-level spiked samples.
-
Inject and analyze the set of calibration standards in triplicate.
-
Record the peak area response and background noise for all injections.
Workflow for Method Detection Limit (MDL) Determination
Caption: Experimental workflow for determining the Method Detection Limit (MDL).
Data Presentation and LOD Calculation (Illustrative Data)
The following tables and calculations use hypothetical data to demonstrate the different LOD determination methods.
Signal-to-Noise (S/N) Ratio Method
For this method, a series of low-concentration standards are injected to find the concentration that yields an S/N ratio of approximately 3.
| Concentration (ng/mL) | Signal Intensity | Noise Intensity | S/N Ratio |
| 0.10 | 1,550 | 620 | 2.5 |
| 0.15 | 2,010 | 650 | 3.1 |
| 0.25 | 3,300 | 640 | 5.2 |
| 0.50 | 6,800 | 660 | 10.3 |
Result: Based on this data, the LOD is estimated to be 0.15 ng/mL , as this is the concentration where the S/N ratio is approximately 3:1.
Method Based on the Standard Deviation of the Blank
This method requires analyzing multiple blank samples to determine the variability of the background signal.
Blank Sample Responses (Peak Area)
| Replicate | Response |
|---|---|
| 1 | 125 |
| 2 | 155 |
| 3 | 110 |
| 4 | 168 |
| 5 | 133 |
| 6 | 180 |
| 7 | 145 |
| 8 | 129 |
| 9 | 161 |
| 10 | 150 |
| Mean | 145.6 |
| Standard Deviation (σ) | 21.5 |
To convert this signal deviation into a concentration, the slope of the calibration curve is required. Assuming a slope of 25,000 (Area/ng/mL) from the calibration curve in the next section:
-
LOD = 3.3 * (σ / Slope)
-
LOD = 3.3 * (21.5 / 25,000)
-
LOD = 0.0028 ng/mL
Note: This method often yields a very low, sometimes impractical, LOD, especially with modern low-noise instruments.[11]
Method Based on the Calibration Curve
A linear regression is applied to a calibration curve constructed with standards at low concentrations.
| Concentration (ng/mL) | Response (Peak Area) |
| 0.10 | 2,650 |
| 0.25 | 6,300 |
| 0.50 | 12,450 |
| 1.00 | 25,100 |
| 2.50 | 62,000 |
Linear Regression Results:
-
Equation: y = 25,000x + 150
-
Slope (S): 25,000
-
Standard Deviation of the y-intercept (σ): 185
-
R²: 0.9995
The LOD is calculated using the following formula:
-
LOD = 3.3 * (σ / S)
-
LOD = 3.3 * (185 / 25,000)
-
LOD = 0.024 ng/mL
Summary of Calculated LOD Values
| Calculation Method | Calculated LOD (ng/mL) |
| Signal-to-Noise Ratio | 0.15 |
| Standard Deviation of the Blank | 0.0028 |
| Calibration Curve | 0.024 |
Comparison with Alternative Analytical Methods
While LC-MS/MS is the gold standard for quantifying this compound and its non-labeled analogues due to its superior sensitivity and specificity, other methods exist for related compounds like N-acetylcysteine (NAC).
-
HPLC with UV Detection (HPLC-UV): This method is less sensitive and less specific than LC-MS/MS. It is susceptible to interference from other compounds in a complex matrix that absorb light at the same wavelength. Its LOD for NAC is typically in the µg/mL range.[12][13]
-
Spectrophotometry: This technique relies on a color-forming reaction and measures the absorbance of light.[14][15] It is generally the least sensitive method and is highly prone to interferences, making it unsuitable for trace analysis in biological samples. The LOD is often in the high µg/mL or even mg/mL range.[15]
In the context of biomarker analysis in biological fluids like urine or plasma, the complexity of the matrix necessitates the high specificity of mass spectrometry to eliminate interferences and achieve the low ng/mL or pg/mL detection limits required.
Conclusion
This guide has compared three common methods for calculating the limit of detection for this compound. The results from the illustrative data show that the calculated LOD can vary significantly depending on the chosen method. The S/N ratio method provides a quick estimate, while the calibration curve method is considered more statistically robust and is often preferred for method validation according to regulatory guidelines. The method based on the standard deviation of the blank can sometimes underestimate the LOD in modern, low-noise analytical systems.
For reliable and defensible results, it is crucial to select an appropriate LOD calculation method based on the analytical technique, the instrumentation's performance, and the specific requirements of the study. It is imperative that the method used to determine the LOD is always reported alongside the value itself.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Mercapturic acids: recent advances in their determination by liquid chromatography/mass spectrometry and their use in toxicant metabolism studies and in occupational and environmental exposure studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Detection limit - Wikipedia [en.wikipedia.org]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 10. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. archives.ijper.org [archives.ijper.org]
- 13. ajpp.in [ajpp.in]
- 14. Flow Injection Spectrophotometric Determination of N-Acetyl-l-cysteine as a Complex with Palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spectrophotometric Determination of N-Acetyl-L-Cysteine and N-(2-Mercaptopropionyl)-Glycine in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Limit of Quantitation for N-(Acetyl-d3)-S-benzyl-L-cysteine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for determining the Limit of Quantitation (LOQ) of N-(Acetyl-d3)-S-benzyl-L-cysteine, a deuterated stable isotope-labeled internal standard crucial for accurate bioanalytical studies. The determination of a reliable LOQ is a critical component of bioanalytical method validation, ensuring that the assay is sensitive enough for its intended purpose.[1][2] This document adheres to the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH).[3][4][5][6][7][8]
Comparison of Analytical Methods for LOQ Determination
The selection of an analytical technique is paramount in achieving the required sensitivity for a given analyte in a specific biological matrix. For this compound and similar N-acetylated amino acids, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most prevalent and sensitive method.[9][10][11][12][13] The following table summarizes typical LOQ values achieved for related compounds using various analytical platforms. It is important to note that direct LOQ data for this compound is not widely published; therefore, data for its non-deuterated analog and other relevant N-acetylated cysteines are presented to provide a comparative landscape.
| Analytical Method | Analyte | Matrix | Typical Limit of Quantitation (LOQ) | Key Performance Characteristics | Reference |
| LC-MS/MS | N-acetyl-L-cysteine | Chicken Plasma | 0.28 µg/mL | High selectivity and sensitivity, requires sample extraction, suitable for complex matrices. | [12] |
| LC-MS/MS | N-acetyl-S-(1-naphthyl)cysteine | Human Urine | 0.03-0.04 µg/L | Excellent for trace-level detection, high precision and accuracy. | [11] |
| LC-MS/MS | 18 Free Amino Acids | Food and Feed | 12.5 or 62 ng/mL | High throughput, capable of multiplexing, requires derivatization for some amino acids. | [10][14] |
| HPLC-UV | N-acetyl-L-cysteine | Pharmaceutical Preparations | 0.14 µM | Lower sensitivity than LC-MS/MS, suitable for higher concentration samples, less matrix interference. | [15] |
| GC-MS | Amino Acids | General | Variable (ng/mL range) | Requires derivatization to improve volatility, good for specific applications. | [16] |
Experimental Protocols
A robust determination of the LOQ is underpinned by a rigorous validation protocol. The following section details a generalized experimental procedure for determining the LOQ of this compound in a biological matrix (e.g., human plasma) using LC-MS/MS, based on international guidelines.[6][7][8][17][18]
Method Development and Specificity
The initial phase involves developing an LC-MS/MS method that can selectively detect this compound without interference from endogenous components of the matrix.[19][6]
-
Chromatography: A reversed-phase C18 column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Precursor and product ion transitions specific to this compound must be identified and optimized.
-
Specificity Assessment: Six different lots of the blank biological matrix are processed and analyzed to ensure no significant interfering peaks are present at the retention time of the analyte.[17]
Preparation of Calibration Standards and Quality Controls
-
Stock Solutions: Prepare separate stock solutions of this compound for calibration standards (CS) and quality control (QC) samples in an appropriate organic solvent.[6]
-
Calibration Standards: A series of at least six to eight non-zero CS are prepared by spiking the blank biological matrix with known concentrations of the analyte. The concentration range should bracket the expected LOQ.[20][7]
-
Quality Control Samples: At least four levels of QC samples are prepared in the same matrix:
-
Lower Limit of Quantitation (LLOQ): At the proposed LOQ concentration.
-
Low QC: Approximately 3 times the LLOQ.
-
Medium QC: In the middle of the calibration range.
-
High QC: At approximately 75-85% of the upper limit of quantitation (ULOQ).[21]
-
LOQ Determination based on Signal-to-Noise Ratio (S/N)
While the S/N approach is often used for estimating the Limit of Detection (LOD), the LOQ must be experimentally verified for precision and accuracy. An analyte signal at the LLOQ should be at least 5 to 10 times the signal of a blank sample.[20][22]
LOQ Validation: Precision and Accuracy
The definitive test for the LOQ is the demonstration of acceptable precision and accuracy at the proposed concentration.[23][24]
-
Procedure: Analyze at least five replicates of the LLOQ samples in three separate analytical runs on different days.[19]
-
Acceptance Criteria (as per FDA and EMA guidelines):
The following diagram illustrates the workflow for bioanalytical method validation leading to the establishment of the LOQ.
Mandatory Visualizations
The relationship between the analytical signal and the concentration of the analyte is fundamental to defining the limits of detection and quantitation. The following diagram illustrates this concept.
References
- 1. testinglab.com [testinglab.com]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS/MS procedure for the simultaneous determination of N-acetyl-S-(1-naphthyl)cysteine and N-acetyl-S-(2-napthyl)cysteine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS/MS determination of N-acetyl-l-cysteine in chicken plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis | NIST [nist.gov]
- 14. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography-Tandem Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Spectrophotometric Determination of N-Acetyl-L-Cysteine and N-(2-Mercaptopropionyl)-Glycine in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 18. Bioanalytical method validation emea | PPTX [slideshare.net]
- 19. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 20. ema.europa.eu [ema.europa.eu]
- 21. pharmoutsource.com [pharmoutsource.com]
- 22. Limit of Detection (LOD) and Limit of Quantitation (LOQ) [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. certara.com [certara.com]
A Comparative Analysis of N-(Acetyl-d3)-S-benzyl-L-cysteine and Other L-cysteine Derivatives for Researchers and Drug Development Professionals
This guide provides a detailed comparative study of N-(Acetyl-d3)-S-benzyl-L-cysteine and two other significant L-cysteine derivatives: N-acetyl-L-cysteine (NAC) and S-benzyl-L-cysteine. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their respective properties, biological activities, and metabolic pathways, supported by available experimental data.
Introduction to the Compared L-Cysteine Derivatives
This compound is a deuterium-labeled analog of N-Acetyl-S-benzyl-L-cysteine. Its primary application in research is as a tracer or an internal standard for quantitative analyses, such as in mass spectrometry-based assays. While data on its specific biological activity is limited, it is presumed to have a similar biological profile to its non-deuterated counterpart.
N-acetyl-L-cysteine (NAC) is a well-established therapeutic agent with a broad spectrum of applications. It is widely recognized for its mucolytic properties in respiratory conditions and as an effective antidote for acetaminophen (B1664979) poisoning.[1][2] Its therapeutic effects are largely attributed to its potent antioxidant activity and its role as a precursor to glutathione (B108866) (GSH), a critical intracellular antioxidant.[1][2][3]
S-benzyl-L-cysteine is another derivative of L-cysteine that is frequently utilized in peptide synthesis as a protecting group for the thiol functionality of cysteine.[4] Beyond its role in synthesis, it has been investigated for its own biological activities, including antioxidant and potential cytotoxic effects.
Comparative Biological Activity: Antioxidant and Cytotoxic Effects
The antioxidant and cytotoxic properties of these L-cysteine derivatives are of significant interest in drug development. The following tables summarize the available quantitative data from various studies. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the presented data should be interpreted with consideration of the specific assays and cell lines used.
Antioxidant Activity
The antioxidant capacity of these compounds is often evaluated by their ability to scavenge free radicals, with lower IC50 values indicating higher potency.
| Compound | Assay | IC50 Value | Source |
| N-acetyl-L-cysteine (NAC) | DPPH Radical Scavenging | ~10,000 µM | [2] |
| S-benzyl-L-cysteine | Not Available | Not Available | - |
| N-Acetyl-S-benzyl-L-cysteine | Not Available | Not Available | - |
Cytotoxicity
The cytotoxic potential of these derivatives is a crucial parameter in drug development, indicating their ability to induce cell death.
| Compound | Cell Line | Assay | IC50 Value | Source |
| N-acetyl-L-cysteine (NAC) | Human Colonic Cancer Cells | Apoptosis Assay | Enhances fisetin-induced cytotoxicity | [5] |
| S-benzyl-L-cysteine | Not Available | Not Available | Not Available | - |
| N-Acetyl-S-benzyl-L-cysteine | Not Available | Not Available | Not Available | - |
Note: Quantitative IC50 values for the cytotoxicity of S-benzyl-L-cysteine and N-Acetyl-S-benzyl-L-cysteine from standardized assays like MTT or XTT on common cell lines were not found in the reviewed literature, which highlights a gap in the current research landscape.
Metabolic Pathways and Mechanisms of Action
The biological effects of these L-cysteine derivatives are intrinsically linked to their metabolic fate and their influence on cellular signaling pathways.
Metabolic Fate of N-acetyl-L-cysteine (NAC)
NAC is readily deacetylated in the body to yield L-cysteine, which can then be incorporated into the glutathione synthesis pathway. This replenishment of intracellular glutathione is a primary mechanism of its antioxidant and cytoprotective effects.
Metabolic Fate of S-benzyl-L-cysteine
The metabolism of S-benzyl-L-cysteine involves the action of C-S lyase, which cleaves the carbon-sulfur bond to produce benzyl (B1604629) thiol. This metabolic pathway is a key determinant of its biological activity and potential toxicity.
References
- 1. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Guide to Inter-laboratory Performance in the Analysis of S-benzylmercapturic acid (SBMA) Utilizing N-(Acetyl-d3)-S-benzyl-L-cysteine
Introduction
N-(Acetyl-d3)-S-benzyl-L-cysteine is a deuterated stable isotope-labeled internal standard used in the quantitative analysis of its non-labeled counterpart, S-benzylmercapturic acid (SBMA). SBMA, also known as N-acetyl-S-benzyl-L-cysteine, is a key biomarker for monitoring occupational and environmental exposure to toluene (B28343). The use of a stable isotope-labeled internal standard like this compound is critical for achieving high accuracy and precision in analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This internal standard mimics the chemical behavior of the target analyte (SBMA) during sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response.
This guide provides an objective comparison of the performance of analytical methods for SBMA that utilize this compound or other suitable internal standards. Due to the limited public availability of comprehensive inter-laboratory comparison reports from external quality assessment (EQA) schemes for SBMA, this guide presents a summary of performance characteristics from published, validated analytical methods. This allows for a comparison of key metrics such as limit of detection (LOD), recovery, and precision across different laboratories.
Role of this compound in Mitigating Analytical Variability
The primary function of this compound is to serve as an internal standard in isotope dilution mass spectrometry. By introducing a known amount of the deuterated standard to each sample at the beginning of the analytical process, any subsequent loss of the analyte during sample preparation or fluctuations in the mass spectrometer's signal will affect both the analyte and the internal standard proportionally. The ratio of the signal from the endogenous SBMA to the signal from the this compound is used for quantification. This approach significantly reduces method variability and improves the reliability and comparability of results between different laboratories.
Comparison of Analytical Method Performance for S-benzylmercapturic acid (SBMA)
The following table summarizes the performance characteristics of various validated methods for the analysis of SBMA in urine. These methods typically employ LC-MS/MS and utilize a stable isotope-labeled internal standard.
| Parameter | Method 1 | Method 2 | Method 3 |
| Analytical Technique | HPLC-MS/MS | LC-MS/MS | UPLC-ESI/MS-MS |
| Internal Standard | d5-SBMA | d5-SPMA | Deuterated BMA/PMA |
| Limit of Detection (LOD) | ~0.2 ng/mL | Not specified | ~0.2 ng/mL |
| Limit of Quantification (LOQ) | Not specified | Not specified | 0.5 ng/mL |
| Linear Range | 0.5 to 50 ng/mL | Not specified | 0.5 to 50 ng/mL |
| Mean Recovery (%) | 103% | Not specified | Not specified |
| Precision (RSD %) | < 5.3% | Not specified | < 5.0% |
| Reference | B'Hymer C (2011) | DFG (2021)[1] | NIOSH 8326[2][3] |
Experimental Protocols
A standardized protocol for the analysis of S-benzylmercapturic acid in urine is detailed in the NIOSH Manual of Analytical Methods (NMAM) 8326. The key steps are outlined below.
NIOSH Method 8326: S-Benzylmercapturic acid and S-phenylmercapturic acid in urine
1. Sample Preparation:
-
Thaw a 4.0 mL urine specimen to room temperature and mix thoroughly.
-
Add 0.5 mL of deionized water.
-
Spike the sample with 0.5 mL of a 30 ng/mL solution of the deuterated internal standard (e.g., this compound or d5-SBMA).
2. Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge.
-
Load the prepared urine sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes (SBMA and the internal standard) from the cartridge.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in 1 mL of the initial HPLC mobile phase.
3. HPLC-MS/MS Analysis:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 3.5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a small percentage of acetic or formic acid.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both SBMA and its deuterated internal standard.
4. Calibration and Quality Control:
-
Prepare a series of calibration standards by spiking blank urine with known concentrations of SBMA.
-
Process the calibration standards and quality control samples in the same manner as the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
The concentration of SBMA in the unknown samples is determined from the calibration curve.
Visualizing the Analytical Workflow
The following diagram illustrates the typical workflow for the analysis of S-benzylmercapturic acid in urine using a stable isotope-labeled internal standard.
Caption: Workflow for urinary SBMA analysis.
While comprehensive, publicly available inter-laboratory comparison data for the analysis of S-benzylmercapturic acid is limited, the review of validated analytical methods demonstrates a high degree of consistency in the achieved performance characteristics. The widespread adoption of LC-MS/MS with stable isotope dilution, using internal standards such as this compound, is fundamental to minimizing inter-laboratory variability. The detailed experimental protocols, like the NIOSH 8326 method, provide a robust framework for laboratories to achieve accurate and reproducible results. For researchers, scientists, and drug development professionals, the selection of a laboratory that employs such validated methods and participates in external quality assessment schemes is crucial for ensuring the reliability of biomonitoring data for toluene exposure.
References
Safety Operating Guide
Proper Disposal of N-(Acetyl-d3)-S-benzyl-L-cysteine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of N-(Acetyl-d3)-S-benzyl-L-cysteine, a deuterated form of N-Acetyl-S-benzyl-L-cysteine.
Immediate Safety and Disposal Procedures
The primary directive for the disposal of this compound is to prevent its release into the environment.[1] Waste materials must be disposed of in accordance with national and local regulations.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance tailored to your location and facilities.
Step-by-Step Disposal Protocol:
-
Container Management:
-
Waste Segregation:
-
Do not mix this compound with other waste materials.[1] This prevents potentially hazardous chemical reactions and ensures proper waste stream management.
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling the chemical for disposal, including safety goggles with side protection, chemical-resistant gloves (such as nitrile rubber), and a lab coat.
-
-
Collection and Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow your institution's procedures for chemical waste pickup.
-
-
Empty Container Disposal:
-
Handle uncleaned, empty containers as you would the product itself.[1] Follow your facility's guidelines for the disposal of empty chemical containers, which may involve triple rinsing (if appropriate and the rinsate is collected as hazardous waste) or disposal as solid hazardous waste.
-
Experimental Workflow for Chemical Waste Disposal
The following diagram outlines the general decision-making process for the proper disposal of laboratory chemical waste like this compound.
Caption: General workflow for the proper disposal of laboratory chemical waste.
Quantitative Data
No specific quantitative data, such as permissible concentration limits for disposal, were found in the available documentation. Disposal procedures are primarily guided by qualitative federal, state, and local regulations for chemical waste.
By adhering to these procedures and consulting with institutional safety experts, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
Personal protective equipment for handling N-(Acetyl-d3)-S-benzyl-L-cysteine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-(Acetyl-d3)-S-benzyl-L-cysteine. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on best practices for similar chemical compounds.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Wear chemical safety goggles or glasses with side shields that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1][2] |
| Hand Protection | Use compatible chemical-resistant gloves, such as nitrile, butyl, or polychloroprene rubber. Inspect gloves for any signs of degradation before use.[3] |
| Body Protection | A standard laboratory coat should be worn to prevent skin contact.[3] |
| Respiratory Protection | For procedures that may generate dust, a NIOSH-approved N95 dust mask or a higher-level respirator is recommended.[3][4] Work should be conducted in a well-ventilated area.[2][5] |
Experimental Protocols: Safe Handling and Disposal
Adherence to strict safety protocols is mandatory when working with this compound.
Handling Procedures:
-
Engineering Controls: All work should be performed in a well-ventilated laboratory. For any procedures with a high likelihood of generating dust, a chemical fume hood or a glove box should be utilized.[3]
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound.[5] Do not eat, drink, or smoke in the laboratory.
-
General Handling: Avoid generating dust.[1][5] Minimize all personal contact with the material.[5] Keep containers securely sealed when not in use.
Storage:
-
Store in a cool, dry, and well-ventilated area in the original, tightly sealed container.[3]
-
It is recommended to store the compound under an inert atmosphere and protected from light.[1][3]
Spill and Leak Procedures:
-
Minor Spills: In case of a minor spill, clean it up immediately.[5] Use dry clean-up procedures to avoid generating dust.[3][5] Collect the spilled material using a vacuum or by sweeping and place it into a suitable, labeled container for disposal.[2][3]
-
Major Spills: For a major spill, evacuate the area and notify emergency personnel.[3]
Disposal Plan:
All waste materials must be disposed of in accordance with local, state, and federal regulations.[3] Do not allow the chemical to enter drains or water courses.[5] Puncture containers to prevent reuse before disposal in an authorized landfill.[3]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Logical workflow for handling this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. alphatecsystems.com [alphatecsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. 3cded004-64d3-4021-a4bb-030b0b0a42cd.filesusr.com [3cded004-64d3-4021-a4bb-030b0b0a42cd.filesusr.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
